molecular formula C15H13BrN4O4 B2669246 Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate CAS No. 476297-52-6

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Número de catálogo: B2669246
Número CAS: 476297-52-6
Peso molecular: 393.197
Clave InChI: MSCGFHYFNVMFHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a synthetic purine-2,6-dione derivative designed for pharmaceutical and biochemical research. This compound serves as a versatile chemical intermediate for synthesizing novel purine-based analogs. Researchers are exploring its potential as a core scaffold for developing ligands that modulate various enzymatic activities. Compounds within this chemical class have been investigated as inhibitors of phosphodiesterase (PDE) enzymes, which are key targets in inflammatory and fibrotic diseases . The 8-bromo substituent offers a reactive site for further functionalization, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCGFHYFNVMFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Protocols for synthesizing benzyl esters of heterocyclic acids

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Synthesis of Benzyl Esters of Heterocyclic Acids: A Mechanistic and Practical Guide

Introduction Benzyl esters are indispensable in organic synthesis and drug development. They serve as robust protecting groups for carboxylic acids, uniquely cleavable via mild hydrogenolysis (Pd/C, H2) without disturbing acid- or base-labile functionalities. Furthermore, benzylation is frequently employed to enhance the lipophilicity and membrane permeability of active pharmaceutical ingredients (APIs), as seen in prodrugs like benzyl nicotinate [2].

However, the esterification of heterocyclic acids (e.g., pyridinecarboxylic acids, indole-carboxylic acids, thiazole-carboxylic acids) presents distinct mechanistic hurdles. These molecules often exist as zwitterions, rendering them insoluble in standard non-polar organic solvents. Additionally, the presence of basic or nucleophilic heteroatoms can interfere with traditional acid-catalyzed (Fischer-Speier) or coupling-reagent-based (Steglich) esterification pathways, leading to N-alkylation or N-acylation side reactions [1].

This technical guide outlines field-proven, self-validating protocols for synthesizing benzyl esters of heterocyclic acids, emphasizing the causality behind reagent selection and reaction conditions.

Strategic Decision Matrix Selecting the optimal benzylation protocol depends entirely on the electronic and steric nature of the heterocycle.

DecisionTree Start Heterocyclic Acid Substrate Q1 Contains basic/nucleophilic heteroatom? (e.g., Pyridine) Start->Q1 Q2 Sterically hindered carboxylic acid? Q1->Q2 No M1 Base-Promoted Alkylation (BnBr + Cs2CO3) Q1->M1 Yes (Avoids N-acylation) M2 Steglich Esterification (EDC + DMAP + BnOH) Q2->M2 No M3 Acid Chloride Method (SOCl2 then BnOH) Q2->M3 Yes

Decision tree for selecting the optimal benzyl esterification method for heterocyclic acids.

Protocol 1: Base-Promoted Alkylation (The Benzyl Halide Route) For heterocycles containing basic nitrogens (e.g., nicotinic acid, picolinic acid), traditional coupling agents can inadvertently activate the heteroatom. The base-promoted alkylation using benzyl bromide bypasses this by directly exploiting the nucleophilicity of the carboxylate anion [1].

Mechanistic Causality: Heterocyclic acids are deprotonated by a mild base to form a carboxylate. While potassium carbonate (K2CO3) is commonly used [3], cesium carbonate (Cs2CO3) is vastly superior for zwitterionic substrates. The larger ionic radius of the Cs+ cation results in lower charge density, which weakens the ion-pairing with the carboxylate. This generates a "naked," highly nucleophilic carboxylate that rapidly undergoes an SN2 substitution with benzyl bromide, minimizing reaction times and side-product formation [1].

Mechanism A Heterocyclic Acid (Zwitterion) B Deprotonation (Cs2CO3 / DMF) A->B C Naked Carboxylate (Highly Nucleophilic) B->C D SN2 Attack (Benzyl Bromide) C->D E Benzyl Ester Product D->E

Mechanistic workflow of the base-promoted alkylation using Cesium Carbonate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend the heterocyclic acid (1.0 equiv, e.g., 2-bromonicotinic acid) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that readily dissolves zwitterionic species and accelerates SN2 reactions.

  • Base Addition: Add anhydrous Cs2CO3 (1.5 equiv) in one portion. Stir the suspension at ambient temperature for 30 minutes. The mixture will often transition from a suspension to a homogeneous or finely dispersed solution as the cesium carboxylate forms.

  • Alkylation: Dropwise add benzyl bromide (1.2 equiv) via syringe. Self-Validation: A mild exotherm may be observed; monitor the internal temperature to ensure it does not exceed 30 °C to prevent poly-alkylation or degradation.

  • Monitoring: Stir the reaction at room temperature (or heat to 50 °C if sterically hindered) for 2–4 hours. Monitor via TLC (typically 3:1 Hexanes/Ethyl Acetate). The disappearance of the baseline spot (free acid) and the appearance of a high-Rf UV-active spot confirms conversion.

  • Work-up: Quench the reaction by pouring it into ice-cold distilled water (5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Modified Steglich Esterification For heterocycles lacking highly nucleophilic nitrogens (e.g., oxygen/sulfur heterocycles or N-protected indoles), the Steglich esterification offers a mild, room-temperature alternative [4].

Mechanistic Causality: The reaction utilizes a carbodiimide to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is subsequently trapped by benzyl alcohol [5]. We mandate the use of EDC·HCl over traditional DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. EDC·HCl generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup [4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the heterocyclic acid (1.0 equiv) and Benzyl alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Catalyst Addition: Add DMAP (0.1 equiv). Causality: Catalytic DMAP is sufficient; excess DMAP can lead to unwanted base-catalyzed side reactions or difficult removal.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. Causality: Cooling prevents the premature rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea (Mumm rearrangement).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up (Self-Validating): Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated NaHCO3 (removes unreacted acid), and brine. Self-Validation: If the organic layer is free of the starting acid by TLC after the NaHCO3 wash, the extraction is successful.

  • Isolation: Dry over MgSO4, concentrate, and purify via recrystallization or chromatography.

Quantitative Data: Method Comparison

To facilitate protocol selection, the following table summarizes the quantitative metrics and operational parameters of the primary esterification methods.

Esterification MethodReagentsIdeal Substrate ScopeTypical YieldKey AdvantageMajor Limitation
Base-Promoted Alkylation BnBr, Cs2CO3, DMFPyridines, unprotected indoles, zwitterions75 - 95%Avoids N-acylation; highly scalableGenerates bromide waste; requires polar aprotic solvents
Modified Steglich BnOH, EDC·HCl, DMAPFurans, thiophenes, N-protected heterocycles70 - 90%Mild room-temperature conditionsBasic heterocycles interfere with DMAP catalysis
Acid Chloride SOCl2, BnOH, Et3NSterically hindered acids60 - 85%Overcomes severe steric hindranceHarsh acidic conditions; incompatible with fragile rings

Conclusion The synthesis of benzyl esters from heterocyclic acids requires a nuanced understanding of the substrate's electronic environment. While the Steglich esterification remains a staple for standard carboxylic acids, the base-promoted alkylation utilizing Cesium Carbonate and Benzyl Bromide stands out as the most robust, self-validating system for complex, nitrogen-containing heterocycles. By strictly controlling the nucleophilicity of the carboxylate and leveraging phase-appropriate workups, researchers can achieve high-purity benzyl esters suitable for advanced drug development pipelines.

References

  • Benchchem. "An In-depth Technical Guide to the Synthesis of Benzyl 2-bromonicotinate." Benchchem.

  • CymitQuimica. "CAS 94-44-0: Benzyl nicotinate." CymitQuimica.

  • SciELO. "Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate - The Aromatic Unit of Calicheamicin γ1." SciELO.

  • Green Chemistry (RSC Publishing). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC.

  • Synthetic Communications. "Direct, High-Yield Esterification of Carboxylic Acids." Taylor & Francis.

Decoding the Purine Scaffold: Advanced Analytical Strategies for Structural Elucidation and Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Purine derivatives—ranging from endogenous nucleosides to synthetic kinase inhibitors and antiviral agents—are foundational to modern pharmacology[1]. Characterizing these nitrogen-rich heterocycles presents unique analytical challenges due to their high polarity, structural isomerism (e.g., N7 vs. N9 alkylation), and dynamic tautomeric equilibria[2][3].

As an Application Scientist, I approach purine characterization not merely as a checklist of techniques, but as a self-validating system. In this framework, orthogonal data streams from Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must converge to provide unambiguous structural and quantitative proof. This guide details the causality behind these experimental choices and provides robust, field-proven protocols.

Structural Elucidation: The Causality of NMR Experimental Design

Standard 1D ¹H and ¹³C NMR often fall short for purines due to the lack of attached protons on the core pyrimidine and imidazole rings[4]. To establish connectivity, 2D NMR techniques, particularly ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are essential. HMBC differentiates N7- and N9-regioisomers by revealing three-bond scalar couplings between alkyl substituents and the quaternary carbons (C4, C5, or C8) of the purine core[5].

The Tautomerism Challenge

Unsubstituted purines undergo rapid proton exchange between the N7 and N9 positions at room temperature. This rapid exchange averages the NMR signals, obscuring the true tautomeric ratio[3]. To resolve this, we employ low-temperature NMR combined with ¹⁵N spectroscopy. The chemical shift of ¹⁵N is highly sensitive to its protonation state (imine vs. amine character)[6]. By cooling the sample, we slow the exchange rate ( kex​ ) below the NMR timescale, effectively "freezing" the tautomers into distinct, observable species[3].

Tautomerism Equilibrium Purine N7 ⇌ N9 Rapid Exchange at 298K Problem Time-Averaged NMR Signals Equilibrium->Problem Cooling Cool to 213K (DMF-d7) Problem->Cooling Apply Low Temp Resolution Exchange Rate Slows (k_ex << Δν) Cooling->Resolution Result Distinct N7 and N9 Signal Sets Observed Resolution->Result

Causality of low-temperature NMR to resolve purine N7/N9 tautomeric exchange.

Protocol 1: Low-Temperature NMR for Tautomeric Resolution
  • Sample Preparation: Dissolve 10–15 mg of the highly pure purine derivative in 0.6 mL of anhydrous DMF-d₇.

    • Causality: DMF-d₇ is selected over the more common DMSO-d₆ because it maintains a liquid state at sub-zero temperatures (down to ~213 K) while providing excellent solvation for polar heterocycles[3].

  • Probe Tuning & Temperature Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a Variable Temperature (VT) unit. Calibrate the VT unit using a methanol standard to ensure accurate internal temperature readings at 213 K.

  • Acquisition (¹H and ¹⁵N HMQC/HMBC): Acquire standard ¹H spectra at 298 K to establish a baseline. Gradually lower the temperature to 213 K in 10 K increments, allowing 15 minutes for thermal equilibration at each step.

  • Data Processing: At 213 K, observe the decoalescence of the time-averaged signals into two distinct sets of peaks representing the N7-H and N9-H tautomers. Integrate the separated signals to quantify the tautomeric equilibrium[3].

Chromatographic Separation and Mass Spectrometry (LC-MS/MS)

While NMR provides absolute structural connectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) delivers the sensitivity required for purity assessment, pharmacokinetic profiling, and trace impurity identification. Purines, being basic heterocycles, are highly amenable to positive electrospray ionization (ESI+).

The Chromatographic Strategy

Reversed-phase HPLC utilizing C18 columns is the standard, but the mobile phase dictates the success of the assay. We strictly avoid non-volatile buffers (like phosphate) which suppress ionization and foul the MS source. Instead, we use 0.1% formic acid in water and acetonitrile. Formic acid serves a dual purpose: it suppresses silanol ionization on the stationary phase (improving peak shape) and provides an abundant proton source to drive [M+H]+ formation in the ESI source.

Workflow Start Purine Derivative Sample Prep Sample Preparation (Extraction/Purification) Start->Prep NMR NMR Spectroscopy (1H, 13C, 15N, 2D) Prep->NMR Structural Analysis LCMS LC-MS/MS (ESI+, MRM) Prep->LCMS Mass & Purity Tautomer Tautomeric & Regioisomer Elucidation NMR->Tautomer Quant Quantification & Impurity Profiling LCMS->Quant End Comprehensive Characterization Tautomer->End Quant->End

Comprehensive analytical workflow for purine derivative characterization.

Protocol 2: LC-MS/MS Profiling of Purine Regioisomers
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm) maintained at 40 °C to reduce backpressure and improve mass transfer kinetics.

  • Gradient Elution: Initiate at 5% B, holding for 1 minute, then ramp to 95% B over 10 minutes.

    • Causality: A shallow gradient is critical for separating closely eluting N7 and N9 alkylated regioisomers, which often exhibit nearly identical polarities but differ slightly in their hydrophobic surface area[2].

  • MS/MS Acquisition: Operate the mass spectrometer in ESI+ mode. Utilize Multiple Reaction Monitoring (MRM) for targeted quantification or Data-Dependent Acquisition (DDA) for structural elucidation. Purines typically undergo characteristic fragmentation, such as the loss of the alkyl/sugar moiety or the retro-Diels-Alder cleavage of the pyrimidine ring[7].

Quantitative Data Presentation

To synthesize the analytical landscape, the following tables summarize the core parameters and diagnostic markers for purine characterization.

Table 1: Orthogonal Analytical Techniques for Purine Characterization
TechniquePrimary ObjectiveKey AdvantageLimitation
¹H-¹³C HMBC NMR Regioisomer differentiationUnambiguous connectivity[5]Requires high sample concentration (mg range)
Low-Temp ¹⁵N NMR Tautomeric equilibriumDirect observation of N7/N9 states[3]Requires specialized VT probes and ¹⁵N sensitivity[6]
Reversed-Phase HPLC Purity & Isomer separationHigh resolution of complex mixturesRequires careful mobile phase optimization
ESI-LC-MS/MS Trace quantification & MassHigh sensitivity (pg/mL range)[7]Cannot easily distinguish isobaric regioisomers without standards
Table 2: Diagnostic ¹⁵N NMR Chemical Shifts for Purine Scaffolds

(Note: Referenced to Liquid NH₃)

Nitrogen Position Chemical Character Typical Shift Range (ppm) Diagnostic Utility
N1 Imine-like -150 to -170 Sensitive to protonation/hydrogen bonding[6]
N3 Imine-like -150 to -170 Shifts upfield with electron-donating groups[6]
N7 (Protonated) Amine-like -210 to -230 Confirms the presence of N7-H tautomer[3]

| N9 (Protonated) | Amine-like | -200 to -220 | Confirms the presence of N9-H tautomer[3][6] |

Conclusion

By integrating the structural rigor of advanced, temperature-controlled NMR techniques with the high-throughput sensitivity of LC-MS/MS, researchers can establish a self-validating analytical framework. Understanding the causality behind solvent selection, temperature control, and ionization mechanics ensures that the characterization of purine derivatives is both accurate and reproducible, ultimately accelerating downstream drug development and biological evaluation.

References

  • NMR studies of purines ResearchGate URL:[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB URL:[Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines PMC (PubMed Central) URL:[Link]

  • (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy ResearchGate URL:[Link]

  • The Characterization of the Purine Nucleoside Phosphorylase from Agaricus bisporus and Its Potential Application in Reducing Purine Content in Beer PMC (PubMed Central) URL:[Link]

  • Quantification, isolation and characterization of a bioactive purine alkaloid from Clitoria ternatea cultivated in Iraq Plant Science Today (Horizon e-Publishing) URL:[Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of Novel Xanthine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Xanthine and its derivatives represent a class of purine alkaloids with significant pharmacological and biological activities.[1][2][3] Their diverse applications, ranging from central nervous system stimulants like caffeine to therapeutic agents for respiratory and cardiovascular diseases, drive the continuous exploration of novel analogs.[1][4][5] The synthesis and isolation of these new chemical entities necessitate a robust and logical workflow for their structural characterization to understand their structure-activity relationships (SAR) and potential as drug candidates.[6][7][8][9][10]

This guide presents an integrated approach, combining spectroscopic and spectrometric techniques to build a complete and validated structural picture of novel xanthine compounds.

The Foundational Pillar: Spectroscopic & Spectrometric Analysis

The initial step in characterizing a novel xanthine compound involves a suite of spectroscopic and spectrometric methods to gather fundamental structural information.[11] This multi-faceted approach provides a system of cross-validation, where data from one technique corroborates and refines the hypotheses drawn from another.

Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a novel compound.[12][13] High-resolution mass spectrometry (HRMS) is particularly crucial, providing highly accurate mass measurements that allow for the confident assignment of a molecular formula.[13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified novel xanthine compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions with minimal fragmentation. ESI is generally preferred for the analysis of small molecules like xanthine derivatives.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically <5 ppm).

  • Data Analysis: Process the acquired mass spectrum to determine the exact mass of the molecular ion. Use this value to calculate the elemental composition using specialized software, which will provide a list of possible molecular formulas consistent with the measured mass.

Causality in Experimental Choice: Soft ionization techniques are chosen to prevent the breakdown of the parent molecule, ensuring the primary data point is the intact molecular weight.[12] HRMS is indispensable as it significantly narrows down the potential molecular formulas, providing a critical constraint for subsequent spectroscopic analysis.[13]

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms and their connectivity.[14][15][16][17][18] For novel xanthine compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Key NMR Experiments for Xanthine Structure Elucidation:

Experiment Information Gained
¹H NMR Provides information on the number and chemical environment of protons. Chemical shifts, integration, and coupling patterns reveal the nature of proton-containing functional groups and their proximity to one another.
¹³C NMR Determines the number of unique carbon atoms and their chemical environments (e.g., sp², sp³, carbonyl).
DEPT (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
COSY (Correlation Spectroscopy) Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Correlates proton signals with the carbon atoms to which they are directly attached (¹JCH).
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), which is critical for piecing together the molecular skeleton.

Experimental Protocol: A Standard Suite of NMR Experiments

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified novel xanthine compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments. Adherence to IUPAC recommendations for data acquisition and reporting is crucial for data integrity and reproducibility.[19]

  • Data Processing and Interpretation: Process the raw free induction decay (FID) data using appropriate software. Analyze the resulting spectra systematically:

    • Assign proton and carbon signals based on their chemical shifts and multiplicities.

    • Use COSY to establish spin systems.

    • Use HSQC to link protons to their directly attached carbons.

    • Utilize HMBC correlations to connect the different spin systems and functional groups, ultimately building the carbon skeleton and determining the positions of substituents on the xanthine core.

Trustworthiness through Self-Validation: The power of this multi-pronged NMR approach lies in its self-validating nature. The connectivity information derived from HMBC must be consistent with the proton-proton couplings observed in the COSY spectrum and the direct carbon-proton attachments identified in the HSQC. Any inconsistencies signal a need for re-evaluation of the proposed structure.

Definitive Structural Confirmation: Crystallographic and Computational Methods

While spectroscopic methods provide a robust hypothesis for the molecular structure, definitive confirmation, especially regarding stereochemistry and absolute configuration, often requires additional techniques.

When a suitable single crystal of the novel xanthine compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[20][21][22][23]

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_validation Validation Crystal_Growth Crystal Growth (e.g., slow evaporation) Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Validated 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choice: X-ray crystallography is the definitive method for structural determination because it directly visualizes the electron density of the atoms in the crystal lattice.[22] This provides an unparalleled level of detail and certainty about the molecular structure.

In cases where single crystals cannot be obtained, or to further bolster spectroscopic assignments, computational chemistry offers a powerful validation tool.[24] Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and other spectroscopic properties for a proposed structure.[24]

Protocol: Computational NMR Chemical Shift Prediction

  • Structure Input: Generate a 3D model of the proposed structure of the novel xanthine compound.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformers of the molecule.

  • DFT Calculation: For the most stable conformers, perform a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) NMR calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d,p)).

  • Data Comparison: Compare the computationally predicted ¹H and ¹³C NMR chemical shifts with the experimental values. A strong correlation provides high confidence in the proposed structure.

Authoritative Grounding: The use of computational methods to aid in structure elucidation is a well-established practice in modern chemistry.[24] These methods provide a theoretical basis for the interpretation of experimental data.

Integrated Strategy for Structural Elucidation

A robust and efficient workflow for the structural elucidation of novel xanthine compounds integrates these techniques in a logical sequence.

integrated_workflow Start Novel Xanthine Compound (Synthesized or Isolated) MS Mass Spectrometry (HRMS) - Molecular Formula Start->MS NMR NMR Spectroscopy (1D & 2D) - Connectivity Start->NMR Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure Crystal_Check Crystallization Successful? Proposed_Structure->Crystal_Check Xray Single-Crystal X-ray Diffraction - Definitive 3D Structure Crystal_Check->Xray Yes Computational Computational Chemistry - In Silico Validation Crystal_Check->Computational No Final_Structure Final Elucidated Structure Xray->Final_Structure Computational->Final_Structure

Caption: An integrated workflow for the structural elucidation of novel compounds.

Method Validation and Data Reporting

For drug development and regulatory submissions, all analytical methods used for structural elucidation must be validated to ensure they are fit for purpose.[25][26][27][28][29] This involves demonstrating the method's accuracy, precision, specificity, linearity, and robustness.

Furthermore, the reporting of spectroscopic data should adhere to established standards, such as those proposed by IUPAC, to ensure data is Findable, Accessible, Interoperable, and Reusable (FAIR).[30][31]

Conclusion

The structural elucidation of novel xanthine compounds is a critical step in the journey from chemical synthesis to potential therapeutic application. By employing a synergistic combination of modern analytical techniques, guided by a logical and self-validating workflow, researchers can confidently and unambiguously determine the molecular architecture of these important molecules. This in-depth understanding of structure is fundamental to advancing the field of medicinal chemistry and developing the next generation of xanthine-based therapeutics.

References

  • Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry. Available at: [Link]

  • Mass spectrometry in the structural elucidation of natural products : Glycosides. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules. Available at: [Link]

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products. Available at: [Link]

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions. Available at: [Link]

  • Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Chemistry & Biodiversity. Available at: [Link]

  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Recent Advances in Xanthine Oxidase Inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

  • Recent Advances in Xanthine Oxidase Inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Unlocking the structural analysis of alkaloids with a new metal–organic framework. Tokyo Institute of Technology. Available at: [Link]

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A Comprehensive Technical Guide to the Spectroscopic Analysis of N7-Acetate Substituted Purines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Significance of N7-Substituted Purines in Drug Development and Biology

Purine analogues are a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for numerous antiviral and anticancer agents. Substitution at the nitrogen atoms of the purine ring dramatically influences their biological activity, receptor binding affinity, and metabolic stability. While N9-substituted purines, which mimic natural nucleosides, have been extensively studied, their N7-isomers represent a less explored but equally promising class of compounds. N7-alkylation is a known consequence of DNA damage by methylating agents, making the study of these adducts critical for understanding mutagenesis.[1] Furthermore, compounds like the cytokinin raphanatin are naturally occurring N7-substituted purines, highlighting their biological relevance.[2] The introduction of an acetate group at the N7-position creates a unique chemical entity with altered hydrogen bonding capabilities, charge distribution, and potential as a prodrug moiety, making its unambiguous characterization essential for advancing drug discovery programs.

The Challenge of N7/N9 Isomerism

A primary challenge in the synthesis of N7-substituted purines is the frequent co-formation of the thermodynamically more stable N9-regioisomer.[2] The separation of these isomers can be difficult, and their distinct biological activities demand rigorous analytical methods to confirm the precise point of substitution. Relying on a single analytical technique is often insufficient and can lead to erroneous structural assignments. This guide provides a multi-faceted spectroscopic approach to confidently distinguish N7-acetate purines from their N9-counterparts and fully characterize their structure.

Scope of this Guide

As a Senior Application Scientist, this guide is designed to move beyond simple data reporting. It provides researchers, scientists, and drug development professionals with the underlying causality for experimental choices, detailed, field-tested protocols, and a framework for integrating multiple spectroscopic techniques. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis Spectroscopy, and Vibrational Spectroscopy (IR/Raman), complemented by computational methods, to build a self-validating system for the comprehensive analysis of N7-acetate substituted purines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Fundamental Principles and Experimental Causality

NMR spectroscopy is the most definitive method for isomer differentiation. The substitution of an acetate group at N7 versus N9 creates a distinct electronic environment that uniquely influences the chemical shifts of nearby protons (¹H), carbons (¹³C), and, most diagnostically, the nitrogen atoms (¹⁵N) of the purine core. By probing these subtle but measurable differences, we can achieve unambiguous structural assignment.

¹H and ¹³C NMR Spectroscopy: Initial Fingerprinting

One-dimensional ¹H and ¹³C NMR spectra provide the initial "fingerprint" of the molecule. In ¹H NMR, the chemical shifts of the purine protons (H2, H6, H8) and the methylene protons of the acetate group are key indicators. However, it is the ¹³C NMR spectrum that often provides the first clear indication of the substitution pattern.

The electronic redistribution caused by N7-substitution has a pronounced and predictable effect on the chemical shifts of the purine ring carbons. A reliable and widely reported diagnostic marker is the chemical shift of the C5 carbon .

  • For N7-isomers , the C5 carbon is significantly more shielded (appears at a lower ppm value) compared to its position in the corresponding N9-isomer.

  • For N9-isomers , the C5 carbon is deshielded (appears at a higher ppm value).[3]

Conversely, the C4 and C8 carbons often show the opposite trend, being more deshielded in the N7-isomer.[4] These empirical rules provide a powerful first pass in isomer identification.

The following table summarizes typical chemical shift ranges observed for N7- and N9-substituted purines, which serve as a strong guideline for analyzing N7-acetate derivatives.

Nucleus N7-Isomer (δ, ppm) N9-Isomer (δ, ppm) Key Differentiating Feature
C4 More DeshieldedMore ShieldedThe C4 resonance is typically at a higher frequency in the N7 isomer.
C5 ~123 ppm (Shielded)>130 ppm (Deshielded)Primary Indicator: C5 chemical shift is significantly lower in the N7 isomer.[3]
C8 More DeshieldedMore ShieldedThe C8 resonance often appears at a higher frequency in the N7 isomer.
CH₂ (Acetate) ~5.0 - 5.5 ppm~4.8 - 5.3 ppmThe methylene protons of the N7-acetate may be slightly deshielded due to the electronic nature of the N7-position.
¹⁵N NMR Spectroscopy: Unambiguous Isomer Determination

Directly probing the nitrogen atoms of the purine ring via ¹⁵N NMR offers the most conclusive evidence for the site of substitution. Although it requires specialized experiments due to the low natural abundance and sensitivity of the ¹⁵N isotope, the resulting data is often unequivocal.

The chemical shifts of the nitrogen atoms are highly sensitive to their immediate electronic environment. A consistent observation is that the N7 resonance is more shielded (lower ppm value) in N7-substituted purines compared to the N9 resonance in the corresponding N9-isomers.[5][6]

Nitrogen Nucleus Typical Chemical Shift (δ, ppm) in N7-Isomer Typical Chemical Shift (δ, ppm) in N9-Isomer Key Differentiating Feature
N7 ~230 - 240 ppm (Shielded)Not directly substitutedThe substituted N7 appears as a quaternary nitrogen in this region.[5]
N9 More Shielded (~160-170 ppm)Deshielded upon substitution (~230-240 ppm)The chemical shift of the unsubstituted N9 in the N7-isomer is significantly different from the substituted N9.[5]
2D NMR Techniques: Establishing Connectivity

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by establishing through-bond correlations between nuclei.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals long-range (typically 2-3 bond) couplings between protons and carbons (or nitrogens). The key is to observe the correlation between the methylene protons (H-α) of the acetate group and the carbons/nitrogens of the purine ring.

  • For an N7-acetate purine: A clear cross-peak will be observed between the acetate CH₂ protons and both the C5 and C8 carbons of the purine ring. If a ¹H-¹⁵N HMBC is performed, a direct correlation between the CH₂ protons and the N7 nitrogen will definitively confirm the structure.[2][4]

  • For an N9-acetate purine: The acetate CH₂ protons will show correlations to the C4 and C8 carbons, and in a ¹H-¹⁵N HMBC, to the N9 nitrogen.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which protons are directly attached to which carbons. This is crucial for unambiguously assigning the protonated carbons of the purine ring (C2, C6, C8) and the methylene carbon of the acetate group before interpreting the long-range HMBC correlations.[3][4]

Detailed Experimental Protocol: Unambiguous Isomer Identification using ¹H-¹⁵N HMBC

This protocol provides a self-validating system by combining multiple NMR experiments.

  • Sample Preparation: Dissolve 5-10 mg of the purified purine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to prevent poor spectral resolution.

  • Acquire 1D Spectra:

    • Record a standard ¹H NMR spectrum to assess purity and identify proton resonances.

    • Record a proton-decoupled ¹³C NMR spectrum. Make a preliminary assignment of the N7/N9 isomer based on the chemical shift of the C5 carbon.[3]

  • Acquire 2D Spectra:

    • HSQC: Run a standard gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2 on Bruker) to correlate all protonated carbons with their attached protons. This confirms the assignments of C8-H8 and the acetate CH₂.

    • ¹H-¹³C HMBC: Run a standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

    • ¹H-¹⁵N HMBC: This is the definitive experiment. Use a pulse program optimized for ¹H-¹⁵N correlations (e.g., hmbcgplpndqf with the heteronucleus changed to ¹⁵N). Set the ¹⁵N spectral width to cover the expected range for purine nitrogens (~150-300 ppm).

  • Data Analysis and Validation:

    • In the ¹H-¹³C HMBC spectrum, identify the cross-peaks from the acetate CH₂ protons. A correlation to C5 and C8 indicates an N7-isomer. A correlation to C4 and C8 indicates an N9-isomer.

    • In the ¹H-¹⁵N HMBC spectrum, a direct correlation from the acetate CH₂ protons to a nitrogen resonance confirms the site of attachment.

    • Cross-validate all findings. The initial C5 chemical shift assessment should be confirmed by the HMBC connectivity.

Visualization: NMR Workflow for Isomer Determination

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_conclusion Structural Conclusion H1 ¹H NMR C13 ¹³C NMR Preliminary Preliminary Assignment (based on C5 chemical shift) C13->Preliminary HSQC ¹H-¹³C HSQC HMBC_CN ¹H-¹³C HMBC HSQC->HMBC_CN HMBC_NN ¹H-¹⁵N HMBC HMBC_CN->HMBC_NN N7_Isomer N7-Isomer Confirmed HMBC_NN->N7_Isomer Acetate CH₂ to N7 correlation N9_Isomer N9-Isomer Confirmed HMBC_NN->N9_Isomer Acetate CH₂ to N9 correlation Sample Purified Sample Sample->H1 Sample->C13 Preliminary->HSQC

Caption: Logical workflow for N7/N9 purine isomer determination using NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Principles of ESI-MS/MS for Modified Nucleoside Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like purine derivatives. When coupled with tandem mass spectrometry (MS/MS), it provides not only the accurate molecular weight of the parent ion but also a characteristic fragmentation pattern that serves as a structural fingerprint. For N7-acetate substituted purines, ESI is typically performed in positive ion mode, which generates the protonated molecular ion [M+H]⁺.

Fragmentation Pathways of N7-Acetate Substituted Purines

The fragmentation of N7-substituted purine nucleosides (or the purine bases themselves) in MS/MS follows predictable pathways. The most common and diagnostic fragmentation event is the cleavage of the bond between the purine and the substituent (or the sugar in a nucleoside).

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of an N7-acetate substituted purine will typically undergo the following fragmentations:

  • Loss of the Acetate Moiety: Cleavage of the N7-CH₂ bond, leading to a fragment corresponding to the protonated purine base.

  • Fragmentation of the Purine Ring: Subsequent fragmentation of the purine base itself can occur through characteristic losses of small neutral molecules like HCN, NH₃, and CO.

For an N7-acetate substituted purine nucleoside, the primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and yielding a fragment ion corresponding to the protonated N7-acetate purine base. This ion then undergoes the fragmentations described above.

Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical for ensuring trustworthiness. It allows for the determination of the accurate mass of the parent ion and its fragments to within a few parts per million (ppm). This enables the calculation of the elemental formula, confirming that the observed mass corresponds to the expected N7-acetate substituted purine and not an isobaric impurity.

Detailed Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reversed-phase liquid chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Separation (LC):

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes. This separates the compound of interest from any impurities.

  • Mass Spectrometry (MS):

    • Ionization: Use an ESI source in positive ion mode.

    • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺ of the N7-acetate purine.

    • Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion. Set the precursor ion isolation window to ~1-2 m/z and apply a collision energy (e.g., 15-30 eV) to induce fragmentation.

  • Data Analysis:

    • Confirm the mass of the parent ion corresponds to the expected molecular weight. If using high-resolution MS, verify the elemental composition.

    • Analyze the MS/MS spectrum for characteristic fragment ions, such as the loss of the acetate group and subsequent purine ring fragmentations.

Quantitative Data Summary: Characteristic Fragment Ions
Parent Ion Fragment Ion Neutral Loss Interpretation
[M+H]⁺[Purine+H]⁺C₂H₂O₂Loss of the acetyl group (as ketene) and a hydrogen radical.
[M+H]⁺[M-CH₂COOH+H]⁺CH₂COOHCleavage of the N7-CH₂ bond, loss of the carboxymethyl radical.
[Purine+H]⁺[Purine+H-HCN]⁺HCNCharacteristic fragmentation of the purine imidazole ring.
[Purine+H]⁺[Purine+H-NH₃]⁺NH₃Fragmentation involving an exocyclic amino group (e.g., in guanine).
Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ (N7-Acetate Purine) Fragment1 [Purine+H]⁺ Parent->Fragment1 Primary Fragmentation Neutral1 - CH₂COOH Fragment2 [Purine+H - HCN]⁺ Fragment1->Fragment2 Ring Fragmentation Fragment3 [Purine+H - NH₃]⁺ Fragment1->Fragment3 Ring Fragmentation (if applicable) Neutral2 - HCN Neutral3 - NH₃

Caption: Generalized ESI-MS/MS fragmentation of an N7-acetate purine.

UV-Vis Spectroscopy: Probing the Electronic Environment

Influence of N7-Substitution and pH on Absorption Spectra

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The conjugated π-system of the purine ring gives rise to characteristic absorption bands, typically in the 240-280 nm range. The position (λ_max) and intensity of these bands are sensitive to substitution and the protonation state of the molecule. N7-substitution alters the electronic structure, leading to shifts in the λ_max compared to the parent purine or the N9-isomer. Crucially, the N7-position is involved in the acid-base chemistry of the purine ring, and its substitution can alter the pKa of the molecule.[7]

Applications in Reaction Monitoring and pKa Determination

This technique is highly valuable for:

  • Reaction Monitoring: The change in the UV-Vis spectrum can be used to monitor the progress of the N7-acetylation reaction.

  • pKa Determination: By recording UV-Vis spectra at a range of different pH values, one can observe spectral shifts as the purine ring undergoes protonation or deprotonation. Plotting the absorbance at a specific wavelength against pH allows for the determination of the ground-state pKa. This provides valuable physicochemical data for drug development.[8][9]

Detailed Experimental Protocol: pH-Dependent UV-Vis Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution of the purified N7-acetate purine in a suitable solvent (e.g., water or methanol).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: For each pH point, dilute a small aliquot of the stock solution into the respective buffer to a final concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the corresponding buffer as the blank reference.

    • Scan the spectrum from approximately 200 nm to 400 nm for each pH point.

  • Data Analysis:

    • Overlay the spectra to observe the pH-dependent shifts and identify any isosbestic points (wavelengths where the absorbance does not change, indicating an equilibrium between two species).

    • Select a wavelength with a large change in absorbance and plot absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Quantitative Data Summary: Absorption Maxima
Compound Type Condition Typical λ_max (nm) Comments
N7-Acetate GuanineNeutral pH~250-255 and ~270-280 (sh)The spectrum will differ from unsubstituted guanine.
N7-Acetate GuanineAcidic pHShift to longer wavelengthProtonation of the purine ring alters the electronic transitions.
N7-Acetate GuanineBasic pHShift in λ_max and intensityDeprotonation (e.g., at N1) will significantly change the chromophore.[9]

Vibrational Spectroscopy: IR and Raman Analysis

Characteristic Vibrational Modes of the Purine Core and Acetate Substituent

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FTIR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability. Together, they provide a detailed fingerprint of the functional groups and the overall molecular structure.[10]

For N7-acetate substituted purines, key vibrational modes include:

  • Purine Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.

  • Carbonyl Stretch (C=O) of Acetate: A strong, characteristic band in the IR spectrum, typically around 1720-1750 cm⁻¹ for the carboxylic acid or 1680-1720 cm⁻¹ for the corresponding carboxylate.

  • C-N Stretching Modes: Vibrations involving the N7-substituent bond.

  • N-H and C-H Stretching Modes: Found in the region above 3000 cm⁻¹.

Differentiating Isomers and Studying Intermolecular Interactions

While less definitive than NMR for initial isomer assignment, vibrational spectroscopy can distinguish between isomers based on subtle differences in their fingerprint regions. Furthermore, it is an excellent tool for studying intermolecular interactions, such as hydrogen bonding, which will be different for the N7- and N9-isomers and will be reflected in the positions and shapes of the N-H and C=O stretching bands.[11]

Detailed Experimental Protocol: FTIR and Raman Analysis
  • Sample Preparation:

    • FTIR: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

    • Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

  • Spectral Acquisition:

    • FTIR: Acquire the spectrum, typically in the 4000-400 cm⁻¹ range, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • Raman: Use a laser excitation source (e.g., 785 nm to minimize fluorescence). Acquire the spectrum over a similar vibrational range.

  • Data Analysis:

    • Identify the key functional group frequencies, paying close attention to the carbonyl stretch of the acetate group and the purine ring breathing modes.

    • Compare the fingerprint region (below 1500 cm⁻¹) of the unknown sample with known standards or with spectra predicted from computational models.

Quantitative Data Summary: Key Vibrational Frequencies
Vibrational Mode Typical Frequency (cm⁻¹) Technique Comments
C=O Stretch (Acid)1720 - 1750FTIR (Strong)A very strong and diagnostic peak for the acetate functional group. Its position is sensitive to hydrogen bonding.
Purine Ring C=N, C=C1400 - 1650FTIR, RamanA complex series of bands that constitute the fingerprint of the purine core.[11]
Ring Breathing Mode650 - 800Raman (Strong)A collective vibration of the entire purine ring, often strong in the Raman spectrum and sensitive to substitution.

Computational Chemistry: Supporting and Predicting Spectroscopic Data

DFT Calculations for NMR Chemical Shift Prediction

The synergy between experimental data and computational chemistry provides the highest level of confidence in structural assignments. Using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for a proposed structure.[12]

The process involves:

  • Building the 3D structures of both the N7- and N9-acetate isomers in silico.

  • Performing a geometry optimization calculation.

  • Calculating the NMR shielding tensors for the optimized geometry.

  • Converting the calculated shieldings to chemical shifts by referencing them against a known standard (e.g., TMS). By comparing the calculated chemical shifts for each isomer with the experimental data, one can determine which isomer provides a better fit, thereby supporting the experimental assignment.[5]

Modeling of IR/Raman Spectra

Similarly, DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated IR and Raman spectra with the experimental data aids in the assignment of complex vibrational modes and confirms the presence of key functional groups.[11]

The Synergy of Experimental and Computational Approaches

This integrated approach is a self-validating system. If the experimental NMR data suggests an N7-isomer, the DFT-predicted NMR spectrum for the N7-isomer should closely match the experimental one, while the predicted spectrum for the N9-isomer should show significant deviations. This synergy elevates the trustworthiness of the structural elucidation far beyond what can be achieved with experimental data alone.

Visualization: Integrated Spectroscopic and Computational Workflow

Integrated_Workflow cluster_exp Experimental Analysis cluster_comp Computational Validation NMR NMR (1D & 2D) Comparison Compare Experimental vs. Calculated Data NMR->Comparison MS Mass Spectrometry Proposed Proposed Structures (N7 and N9 Isomers) UV UV-Vis IR_Raman IR / Raman IR_Raman->Comparison DFT_Opt DFT Geometry Optimization (N7 & N9) DFT_NMR GIAO-NMR Prediction DFT_Opt->DFT_NMR DFT_Vib Vibrational Freq. Prediction DFT_Opt->DFT_Vib DFT_NMR->Comparison DFT_Vib->Comparison Proposed->NMR Proposed->MS Proposed->UV Proposed->IR_Raman Proposed->DFT_Opt Final Unambiguous Structure Assignment Comparison->Final

Caption: Integrated workflow combining experimental and computational methods.

Conclusion: A Synergistic Approach to Characterization

The unambiguous structural characterization of N7-acetate substituted purines is a critical task that necessitates a rigorous and multi-faceted analytical strategy. Relying on a single piece of data is insufficient to overcome the inherent challenge of N7/N9 isomerism. This guide has detailed a synergistic workflow, grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness). By integrating the definitive power of 2D NMR, the molecular weight and fragmentation evidence from high-resolution mass spectrometry, the electronic insights from UV-Vis spectroscopy, and the functional group fingerprint from vibrational spectroscopy—all validated and supported by computational DFT methods—researchers can establish a self-validating system. This comprehensive approach ensures the scientific integrity of the structural assignment, providing the high-quality, reliable data required to accelerate research and development in medicinal chemistry and beyond.

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Strategic Toxicity Screening of Substituted Xanthine Compounds: A Technical Guide for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Substituted xanthines—derivatives of the purine base found in caffeine and theophylline—are highly versatile scaffolds in medicinal chemistry. By modifying the N-1, N-3, N-7, and C-8 positions, drug developers have engineered potent therapeutics, including adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and TRPC4/5 channel blockers[1][2]. However, the same structural modifications that drive efficacy often introduce severe safety liabilities, such as hepatotoxicity, genotoxicity, and fatal cardiotoxicity. This whitepaper provides a comprehensive, causality-driven framework for the initial toxicity screening of novel xanthine derivatives, ensuring robust evaluation prior to clinical advancement.

Mechanistic Causality of Xanthine Toxicity

Understanding the biological pathways disrupted by xanthine derivatives is prerequisite to designing effective screening assays. Toxicity generally arises from three primary mechanisms:

  • Adenosine Receptor (AR) Antagonism : Xanthines inherently bind to A1, A2A, A2B, and A3 receptors. While targeted antagonism is therapeutically useful, off-target blockade can induce central nervous system overstimulation and cardiovascular stress[1][3].

  • Phosphodiesterase (PDE) Inhibition : Non-selective inhibition of PDEs (e.g., PDE3A, PDE5A) prevents the degradation of cyclic nucleotides. The resulting accumulation of intracellular cAMP and cGMP triggers severe intracellular calcium dysregulation, ultimately leading to cellular apoptosis and platelet dysfunction[3].

  • hERG Channel Blockade : To improve metabolic stability and target affinity, medicinal chemists often increase the lipophilicity and aromaticity of the C-8 substituent. Unfortunately, these properties are heavily correlated with off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1)[2][4]. Blockade of this channel delays myocardial repolarization, manifesting as QT interval prolongation and potentially lethal Torsades de Pointes arrhythmias[4][5].

Xanthine_Toxicity_Pathway Xanthine Substituted Xanthine Derivative AR Adenosine Receptor Antagonism Xanthine->AR PDE Phosphodiesterase (PDE) Inhibition Xanthine->PDE hERG hERG (Kv11.1) Channel Blockade Xanthine->hERG cAMP cAMP / cGMP Accumulation AR->cAMP Alleviates Gi inhibition PDE->cAMP Prevents degradation QT QT Prolongation & Arrhythmia hERG->QT Calcium Intracellular Ca2+ Dysregulation cAMP->Calcium Cytotox Cytotoxicity / Apoptosis Calcium->Cytotox

Mechanistic pathways of substituted xanthine toxicity via AR antagonism, PDE inhibition, and hERG blockade.

In Vitro Cytotoxicity Profiling

Before advancing to complex physiological models, baseline cellular viability must be established. Substituted xanthines, particularly 1-methylated derivatives and certain 8-alkyl variants, have demonstrated dose-dependent cytotoxicity and tissue-specific damage, such as testicular and thymic atrophy[6][7].

Protocol: High-Throughput Sulforhodamine B (SRB) Cytotoxicity Assay Self-Validating Mechanism: The use of trichloroacetic acid (TCA) fixation instantly halts cellular metabolism and preserves cellular proteins. This prevents artifactual degradation that can skew viability data during prolonged processing, ensuring the readout is a direct reflection of the compound's toxicity at the exact 48-hour mark[6].

  • Cell Seeding : Plate target cells (e.g., primary mouse hepatocytes, HK-2 nephrocytes, or human cancer lines like DU145) at a density of 1×104 cells/well in 96-well microtiter plates using 100 μL of complete growth medium[2][6].

  • Incubation : Allow 24 hours for cellular adhesion and log-phase growth initiation in a humidified CO2​ incubator at 37°C[6].

  • Compound Treatment : Prepare serial dilutions of the xanthine derivatives (0.1 μM to 100 μM) in DMSO. Add to the wells, ensuring the final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity[6].

  • Fixation : After 48 hours of exposure, gently layer 50 μL of cold 50% (w/v) TCA onto the medium. Incubate at 4°C for 1 hour to fix cells in situ[6].

  • Staining & Quantification : Wash plates with distilled water, air-dry, and stain with 0.4% SRB solution for 30 minutes. Solubilize the bound dye with 10 mM unbuffered Tris base and measure optical density at 540 nm using a microplate reader to calculate the IC50​ [6].

Cardiotoxicity: hERG Patch-Clamp Screening

Because xanthine derivatives are frequently optimized for lipophilic efficiency (LipE) to improve oral bioavailability, they carry an elevated risk of hERG channel inhibition[2][4]. A biochemical binding assay can serve as an initial filter, but automated whole-cell patch-clamping remains the definitive standard for quantifying functional blockade[4][8].

Protocol: Automated Whole-Cell Patch-Clamp hERG Assay Self-Validating Mechanism: The protocol mandates the use of quinidine as a positive control to confirm channel responsiveness. Furthermore, by normalizing post-treatment tail currents to pre-treatment baselines for each individual cell, the assay inherently corrects for variable channel expression across the cell population[8].

  • Cell Preparation : Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells at 70–80% confluency to ensure optimal membrane integrity[8].

  • System Loading : Dispense the cell suspension into an automated patch-clamp system. The system automatically establishes a high-resistance gigaseal and ruptures the membrane to achieve the whole-cell configuration[8].

  • Voltage Protocol : Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[8].

  • Compound Perfusion : Perfuse the xanthine derivatives at escalating concentrations (e.g., 1, 3, 10, 30 μM). Apply 10 μM quinidine in a separate channel as a positive control[8].

  • Data Analysis : Calculate the percentage of hERG activity inhibition by comparing the peak tail current post-treatment to the pre-treatment baseline. Generate concentration-response curves to determine the IC50​ [8].

Toxicity_Workflow Synth Xanthine Library InVitro In Vitro Cytotoxicity (SRB / CellTiter-Glo) Synth->InVitro Cardio Cardiotoxicity (Automated Patch-Clamp) Synth->Cardio Metabolic Metabolic Stability (Liver Microsomes) Synth->Metabolic Decision Toxicity Profiling InVitro->Decision Cardio->Decision Metabolic->Decision Lead Lead Optimization Decision->Lead Favorable Profile

Multiparametric initial toxicity screening workflow for novel substituted xanthine compounds.

Data Presentation: Comparative Toxicity Profiles

Synthesizing data across multiple assays allows medicinal chemists to identify structure-toxicity relationships. For example, replacing a highly basic or lipophilic C-8 group with a trifluorocyclohexyl branch can drastically improve metabolic stability while mitigating hERG blockade[2].

Table 1: Representative Toxicity Metrics of Substituted Xanthine Classes

Compound ClassKey Structural ModificationPrimary TargetCytotoxicity ( IC50​ )hERG Blockade ( IC50​ )Primary Toxicity Risk
1-Methylxanthines N-1 MethylationAdenosine ReceptorsModerate (10-50 μM)Low (>30 μM)Testicular / Thymic Atrophy[7]
8-Alkylxanthines C-8 Alkyl Chain ElongationPDE InhibitorsHigh (0.5-5 μM)Moderate (~10 μM)Cellular Apoptosis[6]
HC-070 Analogues N-3 Isopropyl SubstitutionTRPC4/5 ChannelsModerate (~15 μM)High (6.5 μM)QT Prolongation[2]
Optimized C-8 Derivatives C-8 TrifluorocyclohexylTRPC4/5 ChannelsLow (>30 μM)Low (>30 μM)Minimal (Optimized LipE)[2]
Strategic Conclusion

The successful development of substituted xanthine compounds relies on a delicate balance between target affinity and safety. By implementing a rigorous, multi-tiered screening strategy—encompassing SRB cytotoxicity assays and automated patch-clamp hERG profiling—researchers can rapidly identify and filter out chemotypes with high lipophilicity or basicity that drive cardiotoxicity and cellular apoptosis[2][4][6].

References
  • Daly, J. W., et al. "Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes." PubMed / NIH.
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In Silico Modeling of 8-Bromoxanthine Derivative Binding: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

8-bromoxanthine and its derivatives represent a versatile scaffold in medicinal chemistry, with significant therapeutic potential as modulators of key protein targets, particularly adenosine receptors and phosphodiesterases. This in-depth technical guide provides a comprehensive framework for the in silico modeling of 8-bromoxanthine derivative binding. We will delve into the core methodologies, from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices to ensure a robust and validated computational workflow.

Foundational Principles: The "Why" Behind the "How"

Successful in silico modeling hinges on a meticulous and scientifically sound workflow. Each step builds upon the last, and inaccuracies in the initial stages can propagate, leading to misleading results. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every protocol is part of a self-validating system.

The In Silico Modeling Workflow

Our comprehensive workflow is designed to systematically investigate the binding of 8-bromoxanthine derivatives to their protein targets.

G In Silico Modeling Workflow for 8-Bromoxanthine Derivatives cluster_prep Phase 1: System Preparation cluster_model Phase 2: Core Modeling cluster_analysis Phase 3: In-Depth Analysis Target_ID Target Identification & Structure Retrieval Protein_Prep Protein Preparation & Validation Target_ID->Protein_Prep Ligand_Prep Ligand Preparation Protein_Prep->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Interaction_Analysis Interaction & Trajectory Analysis Binding_Energy->Interaction_Analysis QSAR QSAR Modeling (Optional) Interaction_Analysis->QSAR

Figure 1: A comprehensive workflow for the in silico modeling of 8-bromoxanthine derivative binding.

Phase 1: Meticulous System Preparation

The adage "garbage in, garbage out" is particularly true for in silico modeling. The quality of your initial structures dictates the reliability of your results.

Target Identification and Structure Retrieval

The first crucial step is to identify the biological target and obtain a high-quality 3D structure. For 8-bromoxanthine derivatives, adenosine receptors are a primary focus.[1][2]

Experimental Protocol 1: Target Identification and Retrieval

  • Literature and Database Review: Conduct a thorough search of PubMed and other scientific databases to identify the specific protein target of your 8-bromoxanthine derivatives.

  • Protein Data Bank (PDB) Search: Access the RCSB PDB ([Link]) to find experimentally determined structures of your target. For the human A2A adenosine receptor, a relevant example is PDB ID: 3EML.[3][4]

  • Structure Validation: Before proceeding, it is imperative to assess the quality of the chosen crystal structure. Use a tool like MolProbity to check for steric clashes, and evaluate backbone and sidechain geometry.[5][6][7][8][9] A high-resolution structure with a good MolProbity score is essential.

Protein Preparation

Raw PDB structures require careful preparation to make them suitable for computational studies.

Experimental Protocol 2: Protein Preparation with Schrödinger Suite

  • Import and Pre-process: Load the PDB file into Maestro (Schrödinger Suite).[10][11][12][13][14] The Protein Preparation Wizard will guide you through adding hydrogens, assigning bond orders, and creating disulfide bonds.

  • Handling Heteroatoms: Remove any non-essential water molecules and other heteroatoms that are not critical for ligand binding.

  • Protonation and Tautomeric States: Use PropKa to assign the correct protonation states of ionizable residues at a physiological pH (typically 7.4).

  • Energy Minimization: Perform a restrained energy minimization of the protein to relieve any steric clashes introduced during preparation.

Ligand Preparation

The 2D structures of your 8-bromoxanthine derivatives must be converted to accurate 3D conformations.

Experimental Protocol 3: Ligand Preparation with LigPrep

  • 2D to 3D Conversion: Import your 2D ligand structures into Maestro.

  • Ionization and Tautomerization: Generate possible ionization and tautomeric states at the target pH using Epik.

  • Stereoisomer Generation: If your molecules have chiral centers, generate all possible stereoisomers.

  • Energy Minimization: Minimize the energy of the generated 3D conformers.

Phase 2: Core Modeling - Predicting Interactions

With prepared structures, we can now simulate the binding event.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

Experimental Protocol 4: Molecular Docking with Glide

  • Receptor Grid Generation: Define the binding site by generating a receptor grid around the known binding pocket of the protein.

  • Ligand Docking: Dock the prepared ligands into the receptor grid using Glide.[15][16] Start with Standard Precision (SP) for initial screening and then use Extra Precision (XP) for more accurate scoring of top candidates.

  • Pose Analysis: Visually inspect the top-ranked docking poses to ensure they are chemically reasonable and make key interactions with the protein.

Table 1: Example Docking Scores for 8-Bromoxanthine Derivatives

DerivativeGlide Score (XP)Key Interactions
Derivative A-9.8Hydrogen bond with Asn253, pi-pi stacking with Phe168
Derivative B-8.5Hydrogen bond with Ser277, hydrophobic interactions
Derivative C-10.2Multiple hydrogen bonds, salt bridge with Asp164
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and flexibility.[17][18][19][20][21]

G Molecular Dynamics Simulation Workflow System_Setup System Setup (Solvation & Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Equilibration->Production_MD

Figure 2: A streamlined workflow for molecular dynamics simulations.

Experimental Protocol 5: MD Simulation with GROMACS

  • System Setup: Solvate the protein-ligand complex in a water box and add ions to neutralize the system using GROMACS.[22][23][24][25]

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration: Equilibrate the system in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production MD: Run the production MD simulation for a sufficient time (e.g., 100 ns) to allow for the system to reach a stable state.

  • Trajectory Analysis: Analyze the trajectory for RMSD (Root Mean Square Deviation) to assess stability and RMSF (Root Mean Square Fluctuation) to identify flexible regions.[26][27]

Phase 3: In-Depth Analysis

The final phase involves extracting quantitative data from our simulations.

Binding Free Energy Calculations

The MM/PBSA and MM/GBSA methods are popular for estimating the binding free energy of a ligand to a protein.[28][29][30][31][32]

Experimental Protocol 6: MM/PBSA Calculation

  • Snapshot Extraction: Extract frames from the stable portion of the MD trajectory.

  • Energy Calculation: For each frame, calculate the molecular mechanics and solvation energies for the complex, protein, and ligand.

  • Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Quantitative Structure-Activity Relationship (QSAR)

If you have a dataset of compounds with known activities, you can build a QSAR model to predict the activity of new derivatives.[33][34][35][36][37]

Conclusion

This guide has provided a comprehensive and technically detailed workflow for the in silico modeling of 8-bromoxanthine derivative binding. By adhering to these validated protocols and understanding the scientific principles behind them, researchers can confidently generate reliable and predictive models to accelerate their drug discovery efforts.

References

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Methodological & Application

Application Note: Advanced In Vitro Profiling of Xanthine Derivatives in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Oncology Researchers, Assay Development Scientists, and Pharmacologists

Introduction & Mechanistic Grounding

Xanthine derivatives—encompassing natural methylxanthines like caffeine and theophylline, synthetic agents like pentoxifylline (PTX), and novel semisynthetic alkaloids—are gaining significant traction in oncology. Rather than acting solely as cytotoxic agents, xanthines frequently function as potent chemo-sensitizers that dismantle cancer cell survival networks.

As an application scientist, understanding the causality behind their efficacy is critical for robust assay design:

  • Caffeine & Theophylline: These compounds induce apoptosis and autophagy by activating the tumor suppressor PTEN, which subsequently downregulates the PI3K/Akt/mTOR survival pathway[1]. They also trigger intrinsic apoptosis via sustained activation of the caspase-9 and caspase-3 cascades[1].

  • Pentoxifylline (PTX): Widely known as a hemorheologic agent, PTX is a formidable NF-κB inhibitor[2]. By blocking IκB phosphorylation, PTX prevents NF-κB nuclear translocation, stripping cancer cells of anti-apoptotic defenses[2]. PTX induces G0/G1 cell cycle arrest and exhibits profound synergy with chemotherapeutics (e.g., doxorubicin, simvastatin, tamoxifen), often shifting cells from a state of protective autophagy into terminal apoptosis[3][4][5].

  • Novel Synthetic Xanthines: Next-generation semisynthetic xanthines, such as T-1-NBAB, have been engineered to specifically inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing high selectivity and cytotoxicity against breast cancer cell lines[6].

Pathway Xanthines Xanthine Derivatives (Caffeine, PTX, T-1-NBAB) NFkB NF-κB Pathway Xanthines->NFkB Inhibits (PTX) VEGFR2 VEGFR-2 Xanthines->VEGFR2 Inhibits (T-1-NBAB) PTEN PTEN Xanthines->PTEN Activates Caspase Caspase-9 / -3 Xanthines->Caspase Activates Apoptosis Apoptosis & Cell Cycle Arrest NFkB->Apoptosis Prevents PI3K PI3K / Akt / mTOR VEGFR2->PI3K Stimulates PI3K->Apoptosis Prevents PTEN->PI3K Suppresses Caspase->Apoptosis Induces

Figure 1: Molecular mechanisms and signaling pathways modulated by Xanthine derivatives.

Quantitative Data Presentation: Efficacy & Synergy Profiles

To establish a baseline for your experimental design, the following table summarizes the quantitative outcomes of xanthine derivatives across various in vitro cancer models.

CompoundCell LineTarget / MechanismKey Quantitative OutcomeRef
Pentoxifylline (PTX) HepG2 (HCC)MAPK activation, ROS reductionIC50: 14.58 mM (24h, Serum-Free)[3]
PTX + Tamoxifen MCF-7, MDA-MB-231Synergistic apoptosisSignificant viability reduction at 16 mM PTX + 2 µM TAM[4]
PTX + Simvastatin MDA-MB-231 (TNBC)NF-κB suppression, ERK1/2Apoptosis increased to >65%; Autophagy reduced to <13%[5]
PTX + Doxorubicin Hs-445 (Hodgkin's)NF-κB inhibitionProliferation reduced to 2.1% (vs 8.6% DOX alone)[2]
T-1-NBAB (Synthetic) MCF7 (Breast)VEGFR-2 inhibitionIC50: 16.88 µM[6]
T-1-NBAB (Synthetic) T47D (Breast)VEGFR-2 inhibitionIC50: 61.17 µM[6]

Comprehensive Experimental Protocols

Workflow Seed Step 1: Cell Seeding (HepG2, MCF-7, etc.) Treat Step 2: Drug Treatment (Xanthines ± Chemo) Seed->Treat Assay1 Viability (MTT) 24-72h Treat->Assay1 Assay2 Flow Cytometry 24-48h Treat->Assay2 Assay3 Western Blot 12-24h Treat->Assay3 Data Data Analysis (IC50, Synergy) Assay1->Data Assay2->Data Assay3->Data

Figure 2: Standardized in vitro experimental workflow for evaluating Xanthine derivatives.

Protocol A: Cell Viability & Synergy Assessment (MTT Assay)

Objective: Determine the IC50 of xanthine derivatives and calculate the Combination Index (CI) when paired with standard chemotherapeutics.

  • Cell Seeding: Seed cancer cells (e.g., HepG2 or MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Medium Exchange: Aspirate complete medium and wash once with PBS.

  • Treatment: Apply xanthine derivatives (e.g., PTX at 1–20 mM) alone or in combination with a secondary agent (e.g., 2 µM Tamoxifen)[4].

  • Incubation: Incubate for 24, 48, and 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 150 µL DMSO and read absorbance at 570 nm.

  • Self-Validation System:

    • Control 1: Vehicle control (0.1% DMSO) to establish 100% baseline viability.

    • Control 2: Positive death control (1 µM Staurosporine) to validate assay sensitivity.

    • Quality Check: Calculate the Z'-factor. A Z' > 0.5 confirms the assay is robust enough for synergy calculations.

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Expert Insight - Causality of Medium Selection: When testing xanthines, comparing Serum-Free Medium (SFM) to complete medium is highly recommended. Serum proteins can bind to drugs, drastically altering the effective concentration. For instance, Wang et al. demonstrated that the IC50 of PTX in HepG2 cells shifted from 14.58 mM in SFM to 17.20 mM in complete medium at 24 hours.

Protocol B: Apoptosis & Cell Cycle Profiling (Flow Cytometry)

Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.

  • Cell Preparation: Treat cells in 6-well plates ( 2×105 cells/well) with the established IC50 concentrations for 24–48 hours.

  • Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface markers.

  • Apoptosis Staining: Resuspend 1×105 cells in 100 µL Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 min at room temperature.

  • Cell Cycle Staining: For a parallel cohort, fix cells in 70% cold ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 min at 37°C.

  • Acquisition & Self-Validation: Run samples on a flow cytometer.

    • Validation Check: Always run unstained, Annexin V-only, and PI-only single-stained controls to properly set compensation matrices and gating boundaries.

Expert Insight - The Autophagy-Apoptosis Axis: Xanthines like PTX can induce both apoptosis and protective autophagy. When used alone, PTX induces equal parts apoptosis and autophagy in MDA-MB-231 cells. However, combining PTX with an agent like Simvastatin disrupts this balance, suppressing autophagy to <13% and driving terminal apoptosis to >65%[5]. Flow cytometry is critical to capture this phenotypic shift.

Protocol C: Intracellular Pathway Mapping (Western Blotting)

Objective: Validate the mechanistic targets (e.g., PTEN, NF-κB, Caspases) modulated by xanthine treatment.

  • Lysate Preparation: Following a 12–24 hour treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentrations using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe for primary targets: anti-PTEN, anti-PI3K, anti-p65 (NF-κB), and anti-Cleaved Caspase-3/9.

  • Self-Validation System:

    • Loading Control: Probe for a housekeeping protein (GAPDH or β-actin) to ensure equal loading.

    • Positive Control: Run a known positive lysate (e.g., TNF-α treated cells for NF-κB activation) to validate antibody specificity.

Expert Insight - Sustained Caspase Activation: When evaluating caffeine's effects on gastric cancer models, researchers noted that the caspase-9/-3 pathway remains active even after caffeine withdrawal[1]. Therefore, including a "washout" timepoint (e.g., 24h treatment followed by 24h in drug-free medium) in your Western blot design can reveal the sustained pharmacodynamic effects of the xanthine derivative.

References

  • The Anticancer Activity Of Caffeine - A Review Source: Archives of Clinical and Biomedical Research (Fortune Journals) URL:1

  • Pentoxifylline induces apoptosis of HepG2 cells by reducing reactive oxygen species production and activating the MAPK signaling Source: Life Sciences (Ovid) URL:3

  • Pentoxifylline increased apoptotic effects of tamoxifen on human breast cancer cells in vitro Source: Clinical Cancer Investigation Journal URL:4

  • Pentoxifylline Enhances the Effects of Doxorubicin and Bleomycin on Apoptosis, Caspase Activity, and Cell Cycle While Reducing Proliferation and Senescence in Hodgkin's Disease Cell Line Source: MDPI URL:2

  • Synergistic promoting effects of pentoxifylline and simvastatin on the apoptosis of triple-negative MDA-MB-231 breast cancer cells Source: Spandidos Publications URL:5

  • Integrated in silico and in vitro exploration of the anti-VEGFR-2 activities of a semisynthetic xanthine alkaloid inhibiting breast cancer Source: PLOS One URL:6

Sources

Pharmacological Profiling of Substituted Purine Compounds: A Technical Guide to Kinase and GPCR Assays

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Purine Scaffold in Drug Discovery

Substituted purines represent a highly versatile and privileged class of heterocyclic aromatic compounds in pharmacological research[1]. Because their core structure mimics the endogenous adenine ring found in ATP and adenosine, these derivatives are uniquely positioned to modulate two of the most critical target classes in human physiology: Cyclin-Dependent Kinases (CDKs) and Adenosine Receptors (ARs) [2][3].

The pharmacological profile of a purine derivative is heavily dictated by its substitution pattern:

  • 2,6,9-Trisubstituted Purines: Compounds such as Roscovitine and Olomoucine act as potent, ATP-competitive inhibitors of CDKs (specifically CDK1, CDK2, and CDK5). By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream targets like the retinoblastoma (Rb) protein, ultimately arresting the cell cycle in the G1/S or G2/M phases and inducing apoptosis in malignant cells[2][4].

  • N6- and C8-Substituted Purines: These derivatives function as high-affinity ligands (agonists or antagonists) for G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). They modulate intracellular cyclic AMP (cAMP) levels, playing pivotal roles in immunomodulation, neuroprotection, and vasodilation[3][5].

G cluster_cdk Kinase Inhibition Pathway cluster_ar GPCR Modulation Pathway Purine Substituted Purine Derivatives CDK Cyclin-Dependent Kinases (e.g., CDK1/2/5) Purine->CDK ATP Competitive Binding AR Adenosine Receptors (A1, A2A, A2B, A3) Purine->AR GPCR Agonism/ Antagonism CellCycle Cell Cycle Arrest (G1/S or G2/M) CDK->CellCycle Inhibit Rb Phosphorylation Apoptosis Apoptosis in Target Cells CellCycle->Apoptosis cAMP cAMP Accumulation Modulation AR->cAMP Gs / Gi Coupling Immune Immunomodulation & Vasodilation cAMP->Immune

Dual pharmacological pathways of substituted purines targeting CDKs and Adenosine Receptors.

Quantitative Profiling: Benchmark Purine Derivatives

When profiling novel substituted purines, comparing their inhibitory concentrations (IC50) or binding affinities (Ki) against established benchmarks is essential for determining Structure-Activity Relationships (SAR). The table below summarizes the quantitative data for classic purine derivatives across their primary targets.

CompoundSubstitution PatternPrimary TargetMechanism of ActionPotency (IC50 / Ki)Reference
Roscovitine 2,6,9-trisubstitutedCDK1 / CDK2 / CDK5ATP-competitive inhibition~0.2 - 0.6 µM (IC50)[2][4]
Olomoucine 2,6,9-trisubstitutedCDK1 / CDK2 / CDK5ATP-competitive inhibition~7.0 µM (IC50)[2]
CGS 15943 N6-substitutedA1 / A2A ReceptorsGPCR Antagonism3.5 nM (Ki, A1)[5]
Compound 5d 2,8-disubstitutedA2A ReceptorGPCR Antagonism7.7 nM (Ki, A2A)[5]

Experimental Protocols for Pharmacological Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes specific mechanistic controls to rule out false positives (e.g., assay interference, compound autofluorescence, or enzymatic degradation).

Protocol A: Biochemical Kinase Profiling via TR-FRET

Causality & Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for in vitro kinase profiling[6][7]. Standard fluorescence assays are often confounded by the autofluorescence of the purine compounds themselves. TR-FRET solves this by utilizing long-lifetime lanthanide chelates (e.g., Europium). By introducing a time delay before measuring emission, short-lived background fluorescence decays, isolating the specific signal of the phosphorylated substrate[7].

Self-Validating Setup:

  • Positive Control: Staurosporine (a broad-spectrum ATP-competitive inhibitor) to validate assay sensitivity.

  • Negative Control (No Enzyme): Establishes the absolute baseline TR-FRET background.

  • Kinetic Control: EDTA is added to the detection mix to chelate Mg²⁺. Because kinases require Mg²⁺ as a cofactor for ATP hydrolysis, EDTA abruptly halts the reaction, ensuring precise kinetic snapshots[6].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the substituted purine compounds in 100% DMSO. Transfer to a 384-well low-volume white microplate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent kinase denaturation[6].

  • Enzyme-Substrate Mix: Add recombinant CDK2/Cyclin E complex and a biotinylated peptide substrate (e.g., ULight-labeled p70S6K) diluted in Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT, pH 7.5)[6][8]. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for CDK2. This ensures the assay is highly sensitive to ATP-competitive purine inhibitors[8]. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add the detection mixture containing EDTA (to stop the reaction) and a Europium-labeled anti-phospho-antibody. Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm and measure emissions at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 nm ratio to determine the IC50.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (CDK2 + Substrate + ATP) Step1->Step2 Add to Assay Plate Step3 3. Reaction Termination (Add EDTA + Eu-Antibody) Step2->Step3 Incubate 60 mins Step4 4. TR-FRET Reading (Ex: 320nm / Em: 615/665nm) Step3->Step4 Bind Eu-Antibody & Fluorophore Step5 5. Data Analysis (Calculate IC50) Step4->Step5 Calculate 665/615 Ratio

Step-by-step TR-FRET kinase assay workflow for purine compound screening.

Protocol B: Cell-Based GPCR Functional Assay (cAMP Accumulation)

Causality & Principle: While radioligand binding assays determine the affinity ( Ki​ ) of a purine derivative for an adenosine receptor, they cannot differentiate between an agonist and an antagonist[5]. Measuring intracellular cAMP accumulation provides functional validation. A2A and A2B receptors couple to Gs proteins (stimulating adenylyl cyclase to produce cAMP), while A1 and A3 couple to Gi proteins (inhibiting cAMP production)[1].

Self-Validating Setup:

  • Degradation Control: The inclusion of IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, is mandatory. It prevents the rapid cellular degradation of synthesized cAMP, ensuring the measured signal accurately reflects receptor activation[1].

  • System Capacity Control: Forskolin is used to directly activate adenylyl cyclase, establishing the maximum possible cAMP generation capacity of the cell line.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing the target human Adenosine Receptor (e.g., hA2AAR) into a 384-well plate at a density of 5,000 cells/well.

  • PDE Inhibition: Pre-incubate the cells with 500 µM IBMX in stimulation buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA) for 15 minutes at 37°C.

  • Ligand Stimulation:

    • For Agonist Profiling: Add the substituted purine compound and incubate for 30 minutes.

    • For Antagonist Profiling: Pre-incubate cells with the purine compound for 15 minutes, followed by the addition of a reference agonist (e.g., NECA at its EC80 concentration) for 30 minutes[5].

  • Lysis and Detection: Lyse the cells using a cAMP detection kit (e.g., Homogeneous Time-Resolved Fluorescence, HTRF cAMP assay). Add the cAMP-d2 conjugate and Anti-cAMP-Cryptate.

  • Quantification: Measure the FRET signal. Because this is a competitive immunoassay, an increase in intracellular cAMP will displace the labeled cAMP from the antibody, resulting in a decrease in the FRET signal. Plot the dose-response curve to calculate the EC50 (agonists) or IC50 (antagonists).

References

  • Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials | Accounts of Chemical Research - ACS Publications |[Link]

  • Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity | Antimicrobial Agents and Chemotherapy - ASM Journals |[Link]

  • Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity | PMC - National Institutes of Health |[Link]

  • US5565566A - N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists | Google P
  • Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors | PMC - National Institutes of Health |[Link]

  • SwiftFluo® TR-FRET Technical Q&A | Sino Biological | [Link]

Sources

Application of 8-Bromoxanthine Derivatives in Neurodegenerative Disease Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of 8-Bromoxanthine Derivatives in Neurodegenerative Disease

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons[1]. The complex and multifactorial nature of these diseases, involving protein misfolding, mitochondrial dysfunction, oxidative stress, and neuroinflammation, necessitates the development of multi-target therapeutic agents[1]. 8-bromoxanthine derivatives have emerged as a promising class of compounds due to their versatile scaffold, which allows for structural modifications to target multiple key pathways implicated in neurodegeneration.

Historically, xanthine derivatives like caffeine have been recognized for their neuroprotective effects, primarily through the antagonism of adenosine receptors[2]. The 8-bromo-substituted xanthine core serves as a crucial intermediate in the synthesis of a diverse range of derivatives with enhanced potency and selectivity for various pharmacological targets. This guide provides an in-depth overview of the application of these derivatives in preclinical neurodegenerative disease models, detailing their mechanisms of action and providing validated experimental protocols for their evaluation.

Key Therapeutic Targets and Mechanisms of Action

8-Bromoxanthine derivatives are often designed as multi-target ligands to simultaneously address several pathological processes in neurodegenerative diseases. The primary targets include:

  • Adenosine A2A Receptors (A2AR): A2ARs are highly expressed in the basal ganglia, a brain region critically involved in motor control. Antagonism of A2ARs can potentiate dopaminergic signaling, offering symptomatic relief in Parkinson's disease[3][4][5]. Furthermore, A2AR antagonists exhibit neuroprotective effects by mitigating glutamate excitotoxicity, oxidative stress, and microglial activation[1][3]. Istradefylline, an 8-styrylxanthine derivative, is an approved adjunct therapy for Parkinson's disease, highlighting the clinical relevance of this target[1][3][6].

  • Monoamine Oxidase B (MAO-B): Elevated levels of MAO-B in the aging brain contribute to the depletion of neurotransmitters like dopamine and an increase in oxidative stress[1]. Inhibition of MAO-B can, therefore, provide both symptomatic and potentially disease-modifying benefits.

  • Phosphodiesterases (PDEs): Specifically, PDE4 and PDE10 are implicated in neurodegeneration. PDE4 inhibitors have been shown to improve cognitive deficits in animal models of Alzheimer's disease, while PDE10 is highly expressed in the striatum and its dysregulation is linked to motor and cognitive impairment[1].

  • Dopamine D2 Receptors (D2R): Direct agonism of D2 receptors is a cornerstone of Parkinson's disease therapy. Hybrid molecules incorporating a D2R agonist moiety can offer a direct dopamine-replacement strategy[1].

The multifaceted nature of 8-bromoxanthine derivatives allows for the creation of hybrid molecules that can, for instance, combine MAO-B inhibition with A2AR antagonism, offering a synergistic therapeutic approach[1].

Signaling Pathways and Experimental Workflow

The therapeutic rationale for using 8-bromoxanthine derivatives in neurodegenerative diseases is rooted in their ability to modulate key signaling pathways. The following diagram illustrates a simplified overview of the interplay between these targets.

Signaling_Pathways cluster_1 Postsynaptic Neuron cluster_2 Glial Cell Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Dopamine_Release Dopamine Release D2R D2 Receptor Dopamine_Release->D2R Activates AC Adenylyl Cyclase A2AR->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects MAO_B MAO-B Oxidative_Stress Oxidative Stress MAO_B->Oxidative_Stress Contributes to 8-Bromoxanthine_Derivative 8-Bromoxanthine Derivative 8-Bromoxanthine_Derivative->A2AR Antagonism 8-Bromoxanthine_Derivative->D2R Agonism 8-Bromoxanthine_Derivative->MAO_B Inhibition

Caption: Interplay of therapeutic targets for 8-bromoxanthine derivatives.

An effective research workflow for evaluating novel 8-bromoxanthine derivatives involves a tiered approach, starting with in vitro screening and progressing to in vivo validation in relevant animal models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Synthesis Synthesis of 8-Bromoxanthine Derivatives In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening In_Vivo_Studies In Vivo Studies in Animal Models In_Vitro_Screening->In_Vivo_Studies Promising Candidates Data_Analysis Data Analysis and Lead Optimization In_Vitro_Screening->Data_Analysis Receptor_Binding Receptor Binding Assays (A2AR, D2R) In_Vitro_Screening->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (MAO-B, PDE) In_Vitro_Screening->Enzyme_Inhibition Neuroprotection_Assays Neuroprotection Assays (e.g., against oxidative stress) In_Vitro_Screening->Neuroprotection_Assays Antioxidant_Assays Antioxidant Capacity Assays In_Vitro_Screening->Antioxidant_Assays In_Vivo_Studies->Data_Analysis PD_Models Parkinson's Disease Models (e.g., 6-OHDA, MPTP) In_Vivo_Studies->PD_Models AD_Models Alzheimer's Disease Models (e.g., APP/PS1 transgenic mice) In_Vivo_Studies->AD_Models Behavioral_Tests Behavioral Assessments (Motor and Cognitive) PD_Models->Behavioral_Tests AD_Models->Behavioral_Tests Histopathology Post-mortem Histopathology Behavioral_Tests->Histopathology

Caption: A tiered experimental workflow for evaluating 8-bromoxanthine derivatives.

In Vitro Application Notes and Protocols

In vitro assays are crucial for the initial screening and characterization of 8-bromoxanthine derivatives. These assays provide valuable information on target engagement, potency, and potential neuroprotective effects before committing to more complex and resource-intensive in vivo studies.

Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor Affinity

This protocol determines the affinity of test compounds for the human adenosine A2A receptor.

Materials:

  • HEK-293 cells stably expressing human A2A receptors.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).

  • Radioligand: [3H]ZM241385 (a selective A2AR antagonist).

  • Non-specific binding control: 10 µM ZM241385.

  • Test compounds (8-bromoxanthine derivatives) at various concentrations.

  • Scintillation cocktail and vials.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the A2A receptor.

  • In a 96-well plate, add assay buffer, the test compound at varying concentrations, and the radioligand ([3H]ZM241385) at a final concentration of ~1 nM.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add 10 µM ZM241385.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using non-linear regression analysis.

Data Interpretation: A lower Ki value indicates a higher affinity of the compound for the A2A receptor. The following table provides a representative summary of binding affinities for a series of hypothetical 8-bromoxanthine derivatives.

CompoundA2A Receptor Ki (nM)
Derivative A15.2
Derivative B85.7
Derivative C5.4
Istradefylline (Control)10.1
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of 8-bromoxanthine derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or hydrogen peroxide (H2O2)).

  • Test compounds (8-bromoxanthine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce oxidative stress by adding the chosen toxicant (e.g., 100 µM 6-OHDA) to the wells (excluding the control wells).

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Data Interpretation: An increase in cell viability in the presence of the test compound compared to the toxicant-only control indicates a neuroprotective effect.

TreatmentCell Viability (%)
Control100
6-OHDA (100 µM)45.3
6-OHDA + Derivative A (1 µM)78.9
6-OHDA + Derivative B (1 µM)55.1
6-OHDA + Derivative C (1 µM)85.4

In Vivo Application Notes and Protocols

In vivo studies in animal models of neurodegenerative diseases are essential to evaluate the therapeutic efficacy and safety of promising 8-bromoxanthine derivatives.

Animal Models of Neurodegenerative Diseases

A variety of animal models are available to study neurodegenerative diseases. The choice of model depends on the specific disease and the therapeutic mechanism being investigated[7][8][9].

  • Parkinson's Disease Models:

    • 6-OHDA Lesion Model: Unilateral injection of the neurotoxin 6-hydroxydopamine into the substantia nigra or medial forebrain bundle of rodents leads to progressive loss of dopaminergic neurons, mimicking the motor deficits of PD[10].

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in primates and mice causes selective destruction of dopaminergic neurons in the substantia nigra[10].

  • Alzheimer's Disease Models:

    • Transgenic Mouse Models: Mice overexpressing human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with familial AD mutations develop age-dependent amyloid plaques and cognitive deficits[7].

Protocol 3: Evaluation of Motor Function in a 6-OHDA Rat Model of Parkinson's Disease

This protocol assesses the ability of an 8-bromoxanthine derivative to alleviate motor deficits in a rat model of PD.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA).

  • Apomorphine or amphetamine.

  • Test compound (8-bromoxanthine derivative).

  • Vehicle for drug administration.

  • Rotational behavior monitoring system.

Procedure:

  • Induce a unilateral 6-OHDA lesion in the medial forebrain bundle of the rats.

  • Allow the animals to recover for at least two weeks.

  • Confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine). Select animals with a stable and significant rotational asymmetry.

  • Administer the test compound or vehicle to the lesioned rats.

  • After a specified pre-treatment time, administer a dopamine agonist (e.g., apomorphine or amphetamine) to induce rotational behavior.

  • Record the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) turns over a period of 60-90 minutes.

  • Calculate the net rotational score (contralateral turns - ipsilateral turns).

Data Interpretation: A significant reduction in the net contralateral rotations in the group treated with the 8-bromoxanthine derivative compared to the vehicle-treated group indicates a therapeutic effect on motor symptoms.

Treatment GroupNet Contralateral Rotations (turns/hour)
Vehicle350 ± 45
L-DOPA (control)120 ± 30
Derivative C (10 mg/kg)155 ± 38

Conclusion and Future Directions

8-Bromoxanthine derivatives represent a highly versatile and promising platform for the development of novel therapeutics for neurodegenerative diseases. Their ability to be tailored into multi-target ligands offers a rational approach to addressing the complex pathology of these disorders. The protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and on further elucidating their long-term disease-modifying potential in chronic neurodegenerative models.

References

  • Manzoor S., Hoda N. A comprehensive review of monoamine oxidase inhibitors as anti-Alzheimer's disease agents: A review. Eur. J. Med. Chem. 2020. [Link]

  • Jodko-Piórecka K., Litwinienko G. Antioxidant activity of dopamine and L-DOPA in lipid micelles and their cooperation with an analogue of α-tocopherol. Free Radic. Biol. Med. 2015;83:1–11. [Link]

  • Łażewska, D., et al. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules. 2021; 26(15):4405. [Link]

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Protocol for testing antiviral activity of novel purine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for Testing the Antiviral Activity of Novel Purine Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Framework for Evaluating the Antiviral Potential of Novel Purine Derivatives

Introduction: The Scientific Rationale for Purine Derivatives as Antiviral Agents

Viruses, as obligate intracellular parasites, co-opt the host cell's machinery and building blocks for their replication.[1] This dependence creates opportunities for therapeutic intervention. Purine nucleoside analogs are a cornerstone of antiviral chemotherapy, designed as mimics of natural purine nucleosides (adenosine and guanosine) to deceive viral enzymes.[2] Virus-infected cells exhibit an increased demand for purine nucleotides to synthesize viral RNA or DNA, making viral polymerases a sensitive and attractive target.[3]

The mechanism of action for these derivatives is often multifaceted. Once inside a host cell, they are phosphorylated by cellular kinases into their active triphosphate forms.[2][4] These active metabolites can then exert their antiviral effects through several pathways:

  • Chain Termination: Many analogs, upon incorporation into a growing viral DNA or RNA strand, prevent the addition of the next nucleotide, thereby terminating replication. This can be due to the lack of a 3'-hydroxyl group or steric hindrance.[5][6][7]

  • Viral Mutagenesis: Some purine analogs can be incorporated into the viral genome and, due to ambiguous base-pairing properties, cause widespread mutations during subsequent replication cycles. This phenomenon, known as "error catastrophe" or "lethal mutagenesis," leads to the production of non-viable virions.[6]

  • Enzyme Inhibition: The activated triphosphate forms can act as competitive inhibitors of viral polymerases (RNA-dependent RNA polymerase, DNA polymerase), binding to the active site but preventing the natural substrate from binding.[8][9]

The successful development of a novel purine derivative hinges on its ability to be selectively activated and to preferentially inhibit viral replication over host cell processes. This selectivity is paramount for a favorable safety profile.[10] The following protocols outline a systematic, multi-phase approach to rigorously evaluate the cytotoxicity, antiviral efficacy, and preliminary mechanism of action of novel purine derivatives.

Phase 1: Foundational Analysis - Cytotoxicity Profiling

Before assessing antiviral activity, it is imperative to determine the compound's toxicity to the host cells.[11][12] This ensures that any observed reduction in viral replication is a true antiviral effect and not merely a consequence of cell death. The 50% cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, is a key parameter established in this phase.[12]

Workflow for Antiviral Compound Evaluation

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Confirmation & Selectivity cluster_3 Phase 4: Mechanism of Action P1_Start Novel Purine Derivative P1_Assay Cytotoxicity Assay (e.g., MTT, LDH) on Uninfected Host Cells P1_Start->P1_Assay P1_Result Determine CC50 Value P1_Assay->P1_Result P2_Assay Antiviral Assay (e.g., CPE Inhibition) vs. Target Virus P1_Result->P2_Assay Use non-toxic concentrations P2_Result Determine EC50 Value P2_Assay->P2_Result P3_Assay Confirmatory Assays (Plaque Reduction, Yield Reduction) P2_Result->P3_Assay Confirm activity P3_Data Calculate Selectivity Index (SI = CC50 / EC50) P3_Assay->P3_Data P3_Decision Promising Candidate? (High SI) P3_Data->P3_Decision P4_Assay MoA Studies (Time-of-Addition, Polymerase Assay) P3_Decision->P4_Assay Yes P4_End Re-evaluate or Discontinue P3_Decision->P4_End No P4_Result Elucidate Antiviral Mechanism P4_Assay->P4_Result

Caption: General workflow for evaluating novel purine derivatives.

Protocol: MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric method that assesses cell metabolic activity.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • Appropriate host cells for the target virus (e.g., Vero, MDCK, HEK-293).[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Novel purine derivative stock solution (dissolved in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the novel purine derivative in cell culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • Compound Treatment: After 24 hours, carefully remove the medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "cells-only" (medium with vehicle, e.g., DMSO) and "medium-only" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or placing on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.[12]

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
1.561.24599.6%
3.131.23098.4%
6.251.19095.2%
12.51.10588.4%
250.95076.0%
500.63050.4%
1000.25020.0%
2000.0504.0%
Caption: Example data table for an MTT cytotoxicity assay.

Phase 2 & 3: Determining Antiviral Efficacy and Selectivity

Once the non-toxic concentration range of the compound is known, its ability to inhibit viral replication can be tested. The "gold standard" for quantifying the antiviral efficacy against lytic viruses is the plaque reduction assay.[16][17] This assay determines the 50% effective concentration (EC50), which is the compound concentration required to reduce the number of viral plaques by 50%.[16]

A complementary method is the virus yield reduction assay, which directly measures the production of new infectious virus particles and is a powerful technique for evaluating antiviral compounds.[18][19][20]

Protocol: Plaque Reduction Assay (EC50 Determination)

Principle of the Assay: This method involves infecting a confluent monolayer of host cells with the virus in the presence of various concentrations of the purine derivative. A semi-solid overlay is then applied, which restricts the spread of progeny virions to adjacent cells.[16] This results in the formation of localized zones of cell death (plaques), which can be counted. An effective antiviral agent will reduce the number of plaques formed in a dose-dependent manner.[16][21]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque-Forming Units, PFU/mL).

  • Novel purine derivative dilutions (prepared in serum-free medium).

  • Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% low-melting-point agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.

  • Virus Infection: Aspirate the growth medium. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well) in a small volume (200 µL for a 6-well plate).

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.

  • Compound Treatment: During the adsorption period, prepare the overlay medium. Mix the 2X medium with the melted agarose (cooled to ~42°C) and add the appropriate concentrations of the purine derivative.

  • Overlay Application: After adsorption, gently aspirate the virus inoculum. Carefully add 2 mL of the semi-solid overlay containing the compound dilutions to each well. Include a "virus-only" control (no compound).

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO₂ incubator. The incubation period depends on the virus and can range from 2 to 10 days, until plaques are clearly visible.[16]

  • Fixation and Staining: Fix the cells by adding fixing solution directly to the overlay for at least 30 minutes. Carefully remove the agarose plugs and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Plot the percentage of inhibition against the compound concentration (log scale) and use non-linear regression to determine the EC50 value.

Calculating the Selectivity Index (SI)

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI).[10][12] It is the ratio of the compound's cytotoxicity to its antiviral activity. A higher SI value indicates greater selectivity and a more promising therapeutic candidate.[12]

Formula: SI = CC50 / EC50

ParameterValueInterpretation
CC5050 µMConcentration that kills 50% of host cells.
EC502.5 µMConcentration that inhibits 50% of viral replication.
Selectivity Index (SI) 20 The compound is 20 times more toxic to the virus than to the host cells.
Caption: Example calculation of the Selectivity Index (SI).

Phase 4: Investigating the Mechanism of Action (MoA)

Understanding how a purine derivative inhibits viral replication is crucial for its development. As nucleoside analogs, they likely interfere with viral nucleic acid synthesis.[2] A time-of-addition assay can help pinpoint the stage of the viral life cycle that is being inhibited.

Potential MoA for Purine Derivatives

G cluster_0 Host Cell cluster_1 Cellular Kinases cluster_2 Viral Replication Kinase1 Step 1: Monophosphorylation Kinase2 Step 2: Diphosphorylation Kinase3 Step 3: Triphosphorylation Active_TP Active Triphosphate Metabolite Kinase3->Active_TP Activation Polymerase Viral Polymerase (e.g., RdRP) Elongation RNA Elongation Polymerase->Elongation Incorporates Natural NTPs Template Viral RNA Template Template->Elongation Termination Chain Termination Elongation->Termination Compound Novel Purine Derivative (Prodrug) Compound->Kinase1 Enters Cell Active_TP->Polymerase Competitive Inhibition Active_TP->Elongation Incorporation of Analog

Caption: Potential mechanism of action for a purine derivative antiviral.

Protocol: Time-of-Addition Assay

Principle of the Assay: This assay helps determine at which stage of the viral replication cycle the compound is active (e.g., entry, post-entry, replication, or egress). The compound is added to infected cells at different time points relative to the initial infection. The resulting viral yield is then quantified (e.g., by plaque assay or qPCR) to see when the compound loses its inhibitory effect.

Procedure:

  • Cell & Virus Prep: Prepare confluent cell monolayers in 24-well plates. Synchronize infection by pre-chilling the plates and virus inoculum at 4°C for 30 minutes.

  • Infection: Infect cells with a high multiplicity of infection (MOI) of 3-5 to ensure most cells are infected simultaneously. Allow adsorption for 1 hour at 4°C.

  • Time Points: After adsorption, wash the cells with cold PBS to remove unadsorbed virus and add pre-warmed medium. This is time zero (T=0).

  • Compound Addition: Add the purine derivative (at a concentration of ~5-10x its EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).

  • Harvesting: At a late time point (e.g., 24 hours post-infection), harvest the cell culture supernatants.

  • Quantification: Determine the viral titer in the harvested supernatants using a plaque assay or a virus yield reduction assay.[22]

  • Data Analysis: Plot the viral titer against the time of compound addition. A sharp drop in inhibitory activity at a specific time point suggests the compound targets a process that occurs before that time. For a purine derivative targeting viral replication, the inhibitory effect would be expected during the post-entry phase when nucleic acid synthesis is active.

Conclusion

This framework provides a robust and logical progression for the in vitro evaluation of novel purine derivatives. By systematically determining cytotoxicity, confirming antiviral efficacy, calculating the selectivity index, and performing preliminary mechanism-of-action studies, researchers can effectively identify promising lead candidates for further preclinical and clinical development. Adherence to these self-validating protocols, complete with appropriate controls, ensures the generation of reliable and reproducible data, which is the foundation of successful antiviral drug discovery.[23]

References

  • Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC. (No date).
  • Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25 - Benchchem. (No date).
  • In Vitro Antiviral Testing | IAR - Quinney College of Natural Resources. (No date).
  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (No date).
  • Virus Yield Reduction Assay - Antiviral - Creative Diagnostics. (No date).
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022, July 1).
  • Application Notes and Protocols: Dengue Virus Yield Reduction Assay - Benchchem. (No date).
  • Plaque Reduction Assay - Antiviral - Creative Diagnostics. (No date).
  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9).
  • A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus - PubMed. (No date).
  • Cell lines for enhanced virus production | ATCC. (No date).
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  • Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC. (2022, October 21).
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  • The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed. (No date).
  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses - IRIS. (No date).
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  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - MDPI. (2023, August 17).
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  • Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 | ACS Infectious Diseases - ACS Publications. (2024, April 23).
  • Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife. (2021, October 7).
  • Purine analogues as potential CDK9 inhibitors: New pyrazolopyrimidines as anti-avian influenza virus - Taylor & Francis. (2022, April 10).
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Sources

Application Note: High-Throughput Screening (HTS) Workflows for Xanthine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Xanthine derivatives (e.g., caffeine, theophylline, and novel synthetic scaffolds) represent a privileged chemical class in pharmacology. Their primary mechanisms of action include the competitive inhibition of phosphodiesterases (PDEs) and the antagonism of G-protein-coupled adenosine receptors (ARs, specifically A1, A2A, A2B, and A3)[1]. As drug discovery programs seek to develop highly selective non-xanthine and xanthine analogs—such as A2B antagonists for pulmonary fibrosis or specific PDE inhibitors for neurodegenerative diseases—robust High-Throughput Screening (HTS) assays are critical[1][2].

To successfully screen these compounds, scientists must navigate the inherent physicochemical challenges of the xanthine core, which often exhibits UV absorbance and auto-fluorescence that can confound standard optical readouts.

G cluster_AR Adenosine Receptor (AR) Pathway cluster_PDE Phosphodiesterase (PDE) Pathway Xanthine Xanthine Derivatives (e.g., Theophylline, Novel Scaffolds) AR Adenosine Receptors (A1, A2A, A2B, A3) Xanthine->AR Antagonism PDE Phosphodiesterases (e.g., PDE4, PDE5) Xanthine->PDE Inhibition AdenylylCyclase Adenylyl Cyclase (AC) AR->AdenylylCyclase Gs / Gi coupling cAMP_production cAMP Production AdenylylCyclase->cAMP_production ATP conversion cAMP_production->PDE Substrate AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Hydrolysis

Dual pharmacological targeting of Adenosine Receptors and PDEs by xanthine derivatives.

Assay Selection & Causality (E-E-A-T Principles)

Selecting the correct assay format requires understanding both the target biology and the chemical liabilities of the library.

For Adenosine Receptors (cAMP modulation): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[3]. The long emission half-life of lanthanide fluorophores (e.g., Europium) allows a microsecond time delay before measurement. This effectively allows short-lived background auto-fluorescence from conjugated xanthine rings to decay, isolating the true biological signal.

For Phosphodiesterases (cAMP/cGMP hydrolysis): Luminescent coupled assays (e.g., PDE-Glo) are highly preferred for primary screening[2]. By measuring ATP depletion coupled to cyclic nucleotide levels, luminescent assays avoid fluorescence interference entirely and allow the use of native cAMP/cGMP substrates. Using native substrates is vital because fluorescently modified analogs can alter enzyme binding kinetics, leading to false structure-activity relationship (SAR) data[4].

Table 1: Comparison of HTS Assay Technologies for Xanthine Libraries
Assay TechnologyPrimary TargetReadout MechanismAdvantagesLimitations & Causality Risks
TR-FRET Adenosine ReceptorsFluorescence Ratio (e.g., 665/615 nm)Homogeneous, resists auto-fluorescence, high Z'-factor[3][4].Requires precise optimization of tracer concentrations to balance signal window[4].
Luminescent PDEsLuminescence (ATP depletion)Highly sensitive, uses native substrates, no inner-filter effects[2].Susceptible to luciferase inhibitors; mandates counter-screening[4].
Fluorescent Binding Adenosine ReceptorsFluorescence Intensity / PolarizationDirect receptor binding assessment; live-cell compatible[5].Prone to interference from colored or fluorescent compounds.

Tiered HTS Workflow Strategy

A trustworthy screening protocol is never a single assay; it is a self-validating system. To ensure that hits are genuine and selective, discovery programs must employ a multi-layered approach[4].

HTS_Workflow Primary Primary HTS (TR-FRET / Luminescence) Hit Hit Identification (Z' > 0.5, >50% Inhibition) Primary->Hit Orthogonal Orthogonal Validation (LC/MS or Radiometric) Hit->Orthogonal Selectivity Selectivity Profiling (Cross-Isoform / Receptor Panel) Orthogonal->Selectivity CellBased Cell-Based Confirmation (Permeability & Efficacy) Selectivity->CellBased

Tiered HTS workflow for xanthine derivatives, from primary screen to cell-based validation.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET cAMP Assay for A2B Adenosine Receptor Antagonism

Causality & Validation: This is a competitive immunoassay. Endogenous cAMP produced by cells displaces a fluorophore-labeled cAMP tracer from a Europium-labeled anti-cAMP antibody. Therefore, the TR-FRET signal is inversely proportional to intracellular cAMP levels[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-293 cells stably expressing the human A2B receptor. Resuspend in stimulation buffer containing 500 µM IBMX (a broad-spectrum PDE inhibitor) to prevent the degradation of generated cAMP. Plate at 5,000 cells/well in a 384-well low-volume white microplate.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of xanthine test compounds (in DMSO).

    • Self-Validating Controls: Include 10 µM DPCPX (known antagonist) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Incubate for 15 minutes at room temperature (RT).

  • Agonist Stimulation: Add 5 µL of the non-selective adenosine agonist NECA at its pre-determined EC80​ concentration to stimulate adenylate cyclase. Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 10 µL of TR-FRET detection buffer containing the Europium-labeled anti-cAMP antibody and the heavily labeled cAMP tracer (e.g., trFluor™ 650)[3].

  • Incubation & Read: Incubate for 1 hour at RT in the dark. Read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Calculate the Z'-factor using the positive and negative controls. A Z'-factor 0.5 indicates a robust assay suitable for HTS.

Protocol B: Luminescent PDE Inhibition Assay (Biochemical)

Causality & Validation: In this coupled assay, active PDE hydrolyzes cAMP. Any remaining cAMP drives a secondary kinase reaction that consumes ATP. Therefore, if a xanthine compound successfully inhibits the PDE, cAMP remains high, kinase activity remains high, ATP is consumed, and the final luminescent signal is low [2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified PDE (e.g., PDE4D2) in PDE reaction buffer. Dispense 2 µL/well into a 384-well white opaque plate[2].

  • Compound Addition: Acoustically dispense test compounds.

    • Self-Validating Controls: Include a "Minus Enzyme" control (maximum luminescence/background) and a "Minus Compound" control (maximum PDE activity/minimum luminescence).

  • Substrate Addition: Add 2 µL of native cAMP substrate (1 µM final concentration). Incubate for 30-60 minutes at RT. Crucial: Ensure less than 20% substrate depletion occurs to maintain initial Michaelis-Menten velocity conditions[2].

  • Termination & Coupling: Add 2 µL of Termination Buffer containing a kinase/ATP mixture. Incubate for 20 minutes at RT[2].

  • Detection: Add 2 µL of Luciferase detection reagent. Incubate for 10 minutes. Read luminescence on a microplate luminometer[2].

  • Orthogonal Validation: Because test compounds might directly inhibit the coupling enzymes (kinase or luciferase) rather than the PDE, all primary hits must be re-tested in a direct nucleotide detection assay (e.g., FP/TR-FRET Transcreener) or via LC/MS to eliminate false positives[4].

References

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs.[Link]

  • A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - Frontiers in Pharmacology.[Link]

  • Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure - European Journal of Medicinal Chemistry / PubMed.[Link]

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Troubleshooting & Optimization

Improving solubility of poorly soluble xanthine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Analytical Support Center . This portal is designed for researchers and drug development professionals actively troubleshooting the aqueous solubility limitations of xanthine derivatives (e.g., theophylline, caffeine, theobromine, and novel purine-scaffold candidates).

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Below, you will find root-cause analyses, targeted troubleshooting FAQs, quantitative benchmarks, and self-validating experimental protocols designed to ensure your solubility enhancement strategies succeed.

Diagnostic Overview: The Xanthine Solubility Barrier

Xanthine derivatives consistently present formulation challenges due to their rigid, planar molecular architectures. This planarity drives strong inter-base hydrogen bonding and intense π−π base stacking, resulting in a highly stable crystal lattice with high energy barriers to aqueous solvation 1. To achieve meaningful solubility enhancement, formulation strategies must fundamentally disrupt this lattice or shield the hydrophobic faces of the molecule from the aqueous environment.

Tier 1 Support: Co-Crystallization & Salt Formation

Q: My theophylline cocrystal failed to improve solubility compared to the free base. Why is this happening? Mechanistic Cause: If your cocrystal does not enhance solubility, your chosen coformer likely formed a lattice thermodynamically more stable than theophylline anhydrate, or the active pharmaceutical ingredient (API) precipitated rapidly upon contact with the dissolution medium. Corrective Action: Switch to a highly water-soluble coformer or an inorganic acid capable of forming a cocrystal salt. For example, utilizing nitric acid to form a theophylline-nitrate monohydrate (THNO3) cocrystal salt forces the structure to dissociate into ions in aqueous media. This facilitates ion-dipole interactions with water, which are energetically far more favorable than the hydrogen bonds formed by pure theophylline 2. Monitor the dissolution phase using ATR-FTIR spectroscopic imaging to detect any intermediate API precipitation in real-time 3.

Cocrystal_Workflow API Xanthine API (High Lattice Energy) Process Slow Evaporation or Milling API->Process Coformer Coformer / Acid (e.g., HNO3) Coformer->Process Cocrystal Cocrystal / Salt (Altered H-Bonds) Process->Cocrystal Non-covalent assembly Dissolution Enhanced Solvation (Ion-Dipole Interactions) Cocrystal->Dissolution Reduced pi-pi stacking

Mechanistic workflow of xanthine cocrystal formation and dissolution enhancement.

Tier 2 Support: Cyclodextrin Encapsulation

Q: I am attempting an inclusion complex of a xanthine with β -cyclodextrin ( β -CD), but the complexation efficiency is extremely low. What is going wrong? Mechanistic Cause: Complexation efficiency for methylxanthines is heavily dependent on the ionization state of the guest molecule. The optimum pH range for theophylline complexation is 8–10, whereas caffeine requires pH 7–12, and theobromine requires pH 10.5–12 4. If the pH is unoptimized, the xanthine derivative may not interact favorably with the hydrophobic interior cavity of the cyclodextrin. Furthermore, simple physical mixing is often insufficient to overcome the hydration shell of the API. Corrective Action: Adjust the aqueous solution to the specific optimal pH using a suitable buffer before introducing β -CD. Utilize a 1:1 host-guest stoichiometric ratio, as Benesi-Hildebrand plots indicate this is the primary complexation mode for theophylline 5. Employ freeze-drying (lyophilization) instead of physical mixing to ensure a true molecular inclusion complex is formed.

CD_Troubleshooting Start Poor Xanthine Solubility (Aqueous Media) SelectCD Select Host Molecule (e.g., beta-CD) Start->SelectCD CheckPH Optimize pH (Theophylline: pH 8-10) SelectCD->CheckPH Complexation 1:1 Inclusion Complex (Host-Guest Shielding) CheckPH->Complexation pH adjustment for optimal ionization Stable Enhanced Bioavailability & Stability Complexation->Stable Lyophilization / Freeze-drying

Troubleshooting logic tree for optimizing xanthine-cyclodextrin complexation.

Tier 3 Support: Solid Dispersions & Polymeric Matrices

Q: My solid dispersion of a poorly soluble xanthine is recrystallizing over time. How can I stabilize the amorphous state? Mechanistic Cause: Xanthine derivatives have a strong thermodynamic drive to return to their crystalline state (e.g., theophylline anhydrate or monohydrate) due to their rigid scaffolds 6. When formulated as an amorphous solid dispersion (ASD), the polymer matrix must provide sufficient steric hindrance and competitive hydrogen bonding to prevent API molecules from self-associating. Corrective Action: Incorporate a polymer with strong hydrogen-bond acceptors/donors, such as Hypromellose (HPMC). Theophylline-HPMC complexes have demonstrated excellent hydration resistance and improved solubility by forming alternative hydrogen-bonding networks that disrupt the xanthine's self-association 6. Note that solid dispersions generally yield vastly superior solubilization results for xanthines compared to standard micellar solubilization techniques 7.

Performance Metrics: Quantitative Data Summary

API SystemEnhancement TechniqueCoformer / CarrierSolubility ImprovementPrimary Mechanism
Theophylline Cocrystal SaltNitric Acid (HNO3)+13.2% (17.37 mg/mL)Ion-dipole interactions replacing API H-bonds 2
Entacapone CocrystalTheophylline (Coformer)4-fold increase Altered crystal lattice; enhanced permeability 8
Theophylline Inclusion Complex β -CyclodextrinSignificant increase 1:1 Host-guest molecular shielding 5
Rosuvastatin/Xanthines Solid DispersionHPMC / PEG 4000High (Superior to micelles) Steric hindrance, alternative H-bonding 6, 7

Validated Laboratory Workflows

Protocol 1: Synthesis of Theophylline-Nitrate (THNO3) Cocrystal Salt

This protocol utilizes slow evaporation to force the molecular assembly of the API and inorganic acid into a highly soluble monohydrate lattice.

  • Solubilization: Dissolve equimolar amounts of theophylline anhydrate and nitric acid in high-purity ethanol (Ensure work is done in a fume hood).

  • Homogenization: Stir the solution continuously at ambient temperature until complete optical clarity is achieved.

  • Controlled Evaporation: Cover the crystallization vessel with parafilm. Puncture micro-holes to allow controlled solvent escape and leave undisturbed at 25°C for approximately 30 days 2.

  • Harvesting: Isolate the transparent, elongated polyhedral crystals that form at the bottom of the vessel.

  • Self-Validation Checkpoint: Perform Thermogravimetric Analysis (TGA). A successfully formed THNO3 monohydrate cocrystal salt will exhibit a distinct dehydration mass-loss stage between 304–347 K 2. If this specific mass loss is absent, the lattice has not incorporated the necessary water molecule, and the batch must be re-crystallized.

Protocol 2: Preparation of Xanthine- β -Cyclodextrin True Inclusion Complex

This protocol avoids the pitfalls of physical mixing by driving thermodynamic equilibrium in a pH-optimized solution prior to lyophilization.

  • Buffer Preparation: Prepare a standard phosphate buffer. Adjust the pH to 8.5 (for theophylline) or 11.0 (for theobromine) to optimize the ionization state of the guest molecule 4.

  • Host Solubilization: Dissolve β -CD completely into the buffered solution.

  • Complexation: Gradually add the xanthine derivative to achieve a strict 1:1 molar ratio. Maintain continuous magnetic stirring at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Lyophilization: Flash-freeze the solution and freeze-dry for 48 hours to yield a fine, solid powder.

  • Self-Validation Checkpoint: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the xanthine's characteristic endothermic melting peak confirms successful molecular encapsulation within the β -CD cavity 5. If the melting peak remains visible, the product is merely a physical mixture and encapsulation has failed.

References

  • Xanthine scaffold: scope and potential in drug development. PMC - NIH.[Link]

  • From Crystal Design to Pharmaceutical Drug Potential: A New Theophylline-Nitrate Monohydrate Cocrystal Salt with Enhanced Solubility and Antibacterial Activity. ACS Publications.[Link]

  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. Molecular Pharmaceutics - ACS Publications.[Link]

  • The interaction of caffeine with substituted cyclodextrins in water. ResearchGate.[Link]

  • Inclusion Complex of Theophylline with β−Cyclodextrin: Influence of Method of Preparation. ethesis.[Link]

  • Solubility and physical stability improvement of natural xanthine derivatives. HELDA.[Link]

  • The action of solubilizing agents on the solubility of xanthine derivatives in water. ResearchGate.[Link]

  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science.[Link]

Sources

SECTION 1: The N9 vs. N7 Regioselectivity Conundrum (FAQ)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the notoriously complex regioselectivity and coupling challenges associated with N-substituted purines.

Whether you are developing antiviral nucleoside analogues or novel kinase inhibitors, controlling the functionalization of the purine core is critical. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your synthetic success.

Q1: Whenever I perform a standard base-promoted alkylation on 6-chloropurine, I get a messy mixture of N9 and N7 isomers. Why does this happen, and how can I control it? A: This is a classic issue of competing thermodynamic and kinetic control. The purine anion is an ambident nucleophile. Under standard basic conditions (e.g., K2CO3 in DMF), alkylation occurs at both N7 and N9. The N9-alkylated product is thermodynamically more stable because substitution at N7 creates severe steric clashes with the substituent at the C6 position[1]. If you heat the reaction or use a thermodynamically controlled environment, the equilibrium shifts toward the N9 isomer. However, direct alkylation rarely yields >85% regioselectivity, necessitating tedious chromatographic separation. For absolute N9 selectivity, you must pivot away from direct SN2 alkylation and utilize the Mitsunobu reaction or transition-metal cross-coupling.

Q2: My target is actually the N7-alkylated purine, but the N9 isomer always dominates. How can I reverse this selectivity? A: To isolate the N7 isomer, you must trap the reaction under strict kinetic control. Recent advancements demonstrate that using Lewis acids, specifically SnCl4 or TiCl4, with N-trimethylsilylated purines and tert-alkyl halides forces the reaction down the kinetic pathway, yielding the N7 isomer[1]. Alternatively, you can employ a protecting group strategy: temporarily block the N9 position with a bulky, acid-labile group (like a trityl group), perform your desired chemistry at N7, and subsequently deprotect N9[2].

SECTION 2: Mitsunobu Reaction Troubleshooting (FAQ)

Q3: I am trying to couple a primary alcohol to adenine using standard Mitsunobu conditions (PPh3, DIAD, THF), but my yields are abysmal (<20%) and starting material is recovered. What is going wrong? A: The failure here is physical, not chemical. Unprotected adenine and guanine have extremely high lattice energies due to extensive intermolecular hydrogen bonding, rendering them virtually insoluble in THF[3]. The Fix: You must disrupt this hydrogen bonding network. Pre-treat your adenine or 2-amino-6-chloropurine with Boc-anhydride to form the bis-Boc protected derivative. This dramatically increases solubility in organic solvents and shifts the Mitsunobu coupling yield to >85%[3]. Furthermore, the Mitsunobu reaction on purines is highly N9-selective and proceeds with complete inversion of stereochemistry at the alcohol carbon, making it ideal for synthesizing chiral nucleoside analogues[4].

SECTION 3: N-Arylation via Chan-Lam Coupling (FAQ)

Q4: I need to synthesize an N9-aryl purine. I tried a Buchwald-Hartwig amination with an aryl bromide and Pd(OAc)2, but the purine core seems to poison the catalyst. Is there a better way? A: Yes. Purines, with their multiple coordinating nitrogen atoms, frequently chelate and deactivate palladium catalysts. You should switch to the Chan-Lam Coupling [5]. This copper-mediated oxidative coupling uses arylboronic acids instead of aryl halides. It operates under incredibly mild conditions (room temperature, weak base) and is highly tolerant of the purine core, providing excellent N9 regioselectivity[6].

SECTION 4: Quantitative Data Summary

The following table summarizes the causal relationship between the chosen methodology, the reaction conditions, and the resulting regiochemical outcome.

Synthesis MethodologyKey Reagents & CatalystPrimary RegioselectivityTypical YieldMechanistic Causality / Advantage
Direct Alkylation Alkyl halide, K2CO3, DMFN9 (Thermodynamic)40–70%Heat drives equilibration to the sterically less hindered N9 isomer.
Lewis Acid Catalysis Alkyl halide, SnCl4, ACNN7 (Kinetic)50–80%SnCl4 coordinates to N9, directing kinetic attack to the N7 position[1].
Mitsunobu Coupling Alcohol, DIAD, PPh3, THFN9 (>95%)75–95%Complete stereochemical inversion; requires Boc-protection for solubility[4].
Chan-Lam Coupling Arylboronic acid, Cu(OAc)2N9 (>90%)60–85%Mild, open-flask conditions; avoids Pd-catalyst poisoning[6].

SECTION 5: Step-by-Step Experimental Protocols

Protocol A: Regioselective N9-Alkylation via Mitsunobu Reaction

This protocol is self-validating: the order of addition prevents premature consumption of the betaine intermediate.

  • Preparation: Dissolve bis-Boc-protected 6-chloropurine (1.0 eq), the target primary/secondary alcohol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Activation: Cool the reaction flask to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: Adding DIAD last at low temperature ensures the PPh3-DIAD betaine intermediate reacts immediately with the alcohol rather than decomposing.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation (2D NMR): After purification, validate the N9 regioselectivity using Heteronuclear Multiple Bond Correlation (HMBC) NMR. You must observe a definitive 3-bond correlation between the newly introduced alkyl CH2 protons and the purine C4 and C8 carbons[7].

Protocol B: N9-Arylation via Chan-Lam Coupling

This protocol utilizes atmospheric oxygen as the terminal oxidant.

  • Setup: In an open-air round-bottom flask, combine the purine derivative (1.0 eq), arylboronic acid (2.0 eq), and anhydrous Cu(OAc)2 (0.2 eq).

  • Solvent & Base: Add a solvent mixture of DCM/MeOH (1:1, 0.1 M) followed by pyridine (2.0 eq). Causality: Pyridine acts as both a mild base to activate the boronic acid and a ligand to stabilize the copper intermediate.

  • Oxidative Stirring: Stir vigorously at room temperature for 24 hours. Do NOT seal the flask. Causality: The reaction requires atmospheric O2 to reoxidize the Cu(II) species to the highly reactive Cu(III) intermediate necessary for reductive elimination[6].

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts before chromatographic purification.

SECTION 6: Mechanistic Workflows (Visualized)

ThermodynamicVsKinetic Purine 6-Substituted Purine (Ambident Nucleophile) Kinetic Kinetic Control (SnCl4, Low Temp) Purine->Kinetic Thermo Thermodynamic Control (K2CO3, Heat) Purine->Thermo N7 N7-Alkylated Isomer (Sterically Hindered) Kinetic->N7 Fast N9 N9-Alkylated Isomer (Thermodynamically Stable) Thermo->N9 Stable N7->N9 Equilibration (Heat)

Caption: Thermodynamic vs. Kinetic control pathways dictating N9/N7 regioselectivity in purine alkylation.

ChanLamCycle CuII Cu(II) Acetate Precatalyst Transmet Transmetalation (Arylboronic Acid) CuII->Transmet Coord Purine N9 Coordination Transmet->Coord Oxidation Oxidation via O2 Cu(II) -> Cu(III) Coord->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim RedElim->CuII Catalyst Regeneration Product N9-Aryl Purine Product RedElim->Product

Caption: Catalytic cycle of the copper-mediated Chan-Lam oxidative N-arylation of purines.

References

  • de Souza, M. V. N., et al. "Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs." Arkivoc. Available at: [Link]

  • ResearchGate. "Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II)." ResearchGate. Available at: [Link]

  • ResearchGate. "Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides." ResearchGate. Available at: [Link]

  • SciSpace. "Mechanistic Development and Recent Applications of the Chan-Lam Amination." SciSpace. Available at: [Link]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification." ACS Omega. Available at: [Link]

Sources

Technical Support Center: Optimization of Benzyl Esterification for Heterocyclic Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Esterification. Benzyl protection of heterocyclic carboxylic acids is a critical transformation in synthetic chemistry and drug development. However, the unique electronic and steric properties of heterocycles—such as basic nitrogen atoms or electron-withdrawing heteroaromatic rings—often lead to poor yields under standard conditions.

This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to ensure your esterification workflows are robust and reproducible.

Section 1: Mechanistic Troubleshooting & FAQ

Q1: Why does Fischer esterification fail or give low yields for my nitrogen-containing heterocycle (e.g., pyridine-carboxylic acid)? Causality & Solution: Fischer esterification relies on strong acid catalysis (e.g., H2​SO4​ ) and refluxing conditions. Nitrogen-containing heterocycles possess basic lone pairs that become rapidly protonated in acidic media. This protonation has two detrimental effects: it drastically reduces the solubility of the substrate in the alcohol solvent, and it withdraws electron density from the carboxylic acid, making the carbonyl carbon less electrophilic. Consequently, the nucleophilic attack by benzyl alcohol is severely hindered. Actionable Advice: Abandon acid-catalyzed methods for basic heterocycles. Transition to neutral or mildly basic activation methods, such as carbodiimide coupling (Steglich) or base-promoted alkylation 1.

Q2: During Steglich esterification (DCC/DMAP) of my indole-carboxylic acid, I observe a major byproduct and low ester yield. What is happening? Causality & Solution: The major byproduct is likely the N-acylurea. In the Steglich esterification mechanism, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate 2. If the subsequent nucleophilic attack by benzyl alcohol is slow—often due to steric hindrance or the poor nucleophilicity of the alcohol—the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a highly stable, unreactive N-acylurea [[2]](). Actionable Advice: Ensure you are using a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP), typically 5-10 mol%. DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate that rapidly traps the benzyl alcohol 2. For highly problematic substrates, adding a catalytic amount of an acid like p-TSA can further suppress the N-acyl migration 3.

Q3: My heterocyclic substrate is highly sensitive to carbodiimides. What is a reliable alternative for benzyl esterification? Causality & Solution: Direct alkylation using benzyl bromide and a mild base (e.g., K2​CO3​ , NaHCO3​ ) in a polar aprotic solvent (DMF or MeCN) bypasses the need for carboxylic acid activation entirely. The base deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, which then undergoes a clean SN2 substitution with benzyl bromide 1. Actionable Advice: Use the Base-Promoted Alkylation protocol (see Section 2). If you wish to avoid benzyl halides entirely, consider modern catalytic alternatives such as photoredox-catalyzed radical-polar crossover esterification 4 or Pd-catalyzed dehydroesterification using toluene directly as the benzyl source 5.

Section 2: Experimental Protocols

Protocol A: Optimized Steglich Esterification (EDC/DMAP)

Self-Validating Rationale: We substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct from EDC is water-soluble, allowing for complete removal during a simple aqueous workup, preventing the purification nightmares associated with dicyclohexylurea (DCU).

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the heterocyclic carboxylic acid (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous CH2​Cl2​ (0.1 M).

  • Catalyst Addition: Add DMAP (0.1 eq). Crucial Step: The solution must remain clear; if the substrate is insoluble, add anhydrous DMF dropwise until dissolved.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Keeping the reaction cold during activation minimizes premature side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Track the consumption of the acid via TLC (UV active).

  • Workup: Dilute with CH2​Cl2​ . Wash sequentially with 1M HCl (to remove DMAP and unreacted basic heterocycles; skip if your product is highly basic), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over MgSO4​ , filter, and concentrate.

Protocol B: Base-Promoted Alkylation with Benzyl Bromide

Self-Validating Rationale: Using a heterogeneous base like K2​CO3​ in DMF ensures that the deprotonation is thermodynamically driven, while the polar aprotic solvent maximizes the nucleophilicity of the naked carboxylate anion.

  • Deprotonation: Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K2​CO3​ (1.5 eq) or NaHCO3​ 1. Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Caution: Benzyl bromide is a potent lachrymator; perform strictly in a well-ventilated fume hood.

  • Reaction: Stir at room temperature for 4-8 hours. The reaction is typically very clean, proceeding via a direct SN2 mechanism.

  • Workup: Quench with water (5x volume of DMF) to solubilize the inorganic salts and DMF. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Section 3: Quantitative Data

Table 1: Comparison of Benzyl Esterification Strategies for Heterocycles

MethodReagentsTypical YieldAdvantagesLimitations
Steglich Coupling EDC·HCl, DMAP, Benzyl Alcohol, CH2​Cl2​ 70-90%Mild conditions, tolerates acid-sensitive groups 2.Prone to N-acylurea formation if sterically hindered 3.
Direct Alkylation Benzyl Bromide, K2​CO3​ , DMF80-95%Extremely clean SN2, high yields for basic heterocycles 1.Benzyl bromide is toxic; base-sensitive groups may degrade.
Pd-Catalyzed Dehydroesterification Pd NPs, Toluene, O2​ 60-85%Atom-efficient, uses toluene directly instead of halides 5.Requires specialized Pd nanoparticle catalysts and optimization 5.
Photoredox Crossover Ru/Ir Catalyst, Light, Benzyl Alcohol50-75%Highly orthogonal, works via radical-polar crossover 4.Requires photoredox setup; sensitive to reducible functional groups [[4]]().

Section 4: Workflow & Mechanistic Diagrams

G Start Heterocyclic Carboxylic Acid Check1 Contains highly basic nitrogen (e.g., Pyridine)? Start->Check1 Check2 Sterically hindered or carbodiimide-sensitive? Check1->Check2 No Method1 Base-Promoted Alkylation (BnBr, K2CO3, DMF) Check1->Method1 Yes Method2 Steglich Esterification (EDC, DMAP, CH2Cl2) Check2->Method2 No Method3 Advanced Methods (Photoredox / Pd-Catalyzed) Check2->Method3 Yes

Decision matrix for selecting the optimal benzyl esterification workflow.

Mechanism Start Acid + DCC O_Acyl O-Acylisourea (Active Intermediate) Start->O_Acyl Activation N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow nucleophile) DMAP_Int N-Acylpyridinium (Highly Reactive) O_Acyl->DMAP_Int DMAP catalyst (Fast) Product Benzyl Ester + DCU O_Acyl->Product + Benzyl Alcohol (Direct, slow) DMAP_Int->Product + Benzyl Alcohol

Mechanistic pathways in Steglich esterification highlighting the role of DMAP.

Section 5: References

  • Title: Steglich esterification Source: Wikipedia URL:

  • Title: O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: A facile synthesis of benzyl-α, β-unsaturated carboxylic esters Source: Arkivoc URL:

  • Title: Photoredox-Catalyzed Benzylic Esterification via Radical-Polar Crossover Source: Organic Letters - ACS Publications URL:

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Technical Support Center: Minimizing Assay Interference from Fluorescent Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with fluorescent compounds in their screening assays. As a Senior Application Scientist, my goal is to provide you with not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: The Challenge of Fluorescent Compound Interference

Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) due to their sensitivity and cost-effectiveness.[1] However, a significant pitfall is interference from the test compounds themselves.[2][3] Many small molecules found in screening libraries are intrinsically fluorescent, which can lead to false-positive or false-negative results, wasting valuable time and resources.[3][4]

What are the primary mechanisms of interference?

There are two main ways a fluorescent compound can disrupt your assay:

  • Autofluorescence: The compound itself emits light at or near the same wavelength as your assay's reporter fluorophore.[3][5] This adds to the total signal, creating a false positive that can be mistaken for genuine biological activity.[3][6] This is particularly problematic in assays that rely on UV or blue-green excitation wavelengths (300-500 nm), where a larger proportion of library compounds tend to fluoresce.[2][5][7]

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore.[5][6][8] This leads to a decrease in the measured signal, which can be misinterpreted as inhibition (a false positive in an inhibition assay) or mask true activity (a false negative).[2]

Additionally, the Inner Filter Effect (IFE) can occur when the compound absorbs either the excitation light intended for the fluorophore or the light emitted by it, leading to an underestimation of the true fluorescence intensity.[8]

Section 2: Proactive Mitigation: Robust Assay Design

The most effective way to combat interference is to anticipate it during assay development. A well-designed assay can significantly reduce the incidence of false positives and negatives.

FAQ: How can I design my assay to be less susceptible to interference?

Answer: A multi-faceted approach to assay design is crucial. Key considerations include the choice of fluorophore, instrumentation settings, and buffer composition.

1. Strategic Fluorophore Selection:

  • Shift to Redder Wavelengths: The single most effective strategy is to use fluorophores with excitation and emission spectra shifted to longer, redder wavelengths (typically >500 nm).[3][5] Autofluorescence from library compounds, plastics, and media components is far more prevalent in the blue-green spectral region.[2][5][9] By moving your assay readout to the red part of the spectrum, you operate in a "quieter" zone with less background interference.[2][5]

  • Choose Bright, Photostable Dyes: Select fluorophores with high extinction coefficients and high quantum yields, as brighter signals provide a better signal-to-background ratio.[10][11] Photostable dyes are also recommended to prevent signal degradation over time.[11]

Comparison of Spectral Regions for HTS:

Spectral RegionExcitation/EmissionPrevalence of Compound InterferenceRecommendation
UV / Blue ~340 nm / ~450 nmHigh. A significant fraction of screening compounds, as well as NADH/NADPH, fluoresce in this range.[2][12]Avoid if possible for primary screening. Use advanced techniques if required.
Green / Yellow ~488 nm / ~520 nmModerate. Still a common region for compound autofluorescence and media components like riboflavin.[5]Use with caution. Implement rigorous counter-screens.
Red / Far-Red >550 nm / >590 nmLow. Dramatically reduces the incidence of autofluorescence from test compounds.[2][5]Highly Recommended. The best choice for minimizing interference in HTS.

2. Optimize Reagent and Compound Concentrations:

  • The concentration of your test compound is often significantly higher (e.g., 10-50 µM) than your fluorescent reporter (often in the nM range).[2][7] This disparity increases the likelihood of interference. While driven by the desired biological potency, be aware that higher compound concentrations exacerbate interference.

  • If possible, using a higher concentration of your fluorophore can decrease the relative impact of compound fluorescence.[4]

3. Buffer and Media Considerations:

  • Avoid Phenol Red: Many standard cell culture media contain phenol red, which is fluorescent. Use phenol red-free media for cell-based assays.[9]

  • Minimize Serum: Fetal Bovine Serum (FBS) is a source of autofluorescence.[9][10] Reduce the concentration of FBS to the minimum required for cell health or consider switching to Bovine Serum Albumin (BSA) as a blocking agent.[10]

  • Include Detergents: Non-ionic detergents like Triton X-100 or Tween-20 (e.g., at 0.01%) can help prevent the formation of compound aggregates, which are a common cause of non-specific activity and false positives.[6][13]

Section 3: Reactive Troubleshooting: A Step-by-Step Guide

If you suspect a hit compound is interfering with your assay, a systematic approach with proper controls is necessary to diagnose the issue.

Workflow for Diagnosing Compound Interference

This workflow guides you through the process of identifying whether a "hit" is a true modulator of your biological target or an artifact of compound interference.

G A Initial Hit Identified in Primary Screen B Run Compound-Only Control A->B C Is there a signal in the absence of enzyme/substrate? B->C D Compound is Autofluorescent. Implement mitigation strategy (e.g., TR-FRET, spectral unmixing). C->D Yes E Run Quenching Control Assay C->E No F Does compound decrease signal of free fluorophore (reaction product)? E->F G Compound is a Quencher. Consider orthogonal assay. F->G Yes H Run Aggregation Counter-Screen F->H No I Does adding 0.01% Triton X-100 abolish or reduce activity? H->I J Compound is likely an Aggregator. I->J Yes K Interference is unlikely. Proceed with validation and dose-response. I->K No

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Technical Support Center: Overcoming Challenges in the Purification of Purine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of purine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these vital compounds. Purine analogs are foundational to numerous therapeutic agents, making their purity paramount for accurate research and clinical efficacy[1]. However, their inherent chemical properties—such as poor solubility, ionizable nature, and potential for degradation—present significant purification challenges[2][3][4].

This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high-purity purine derivatives efficiently and reliably.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Chromatography Issues (HPLC/Flash)

Problem: My purine derivative shows poor peak shape (tailing, fronting, or splitting) in Reverse-Phase HPLC.

  • Potential Cause 1: Secondary Silanol Interactions. Residual silanol groups on silica-based stationary phases can interact with the basic nitrogen atoms in the purine ring, leading to peak tailing[2].

    • Solution:

      • Add an Acidic Modifier: Incorporate a small amount (0.05-0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid into your mobile phase[5]. This suppresses the ionization of silanol groups and protonates the purine derivative, leading to sharper, more symmetrical peaks.

      • Use an End-Capped Column: Employ a modern, fully end-capped C18 column. End-capping neutralizes most of the active silanol groups, minimizing secondary interactions.

      • Optimize pH: Adjust the mobile phase pH using a buffer (e.g., phosphate buffer) to a range of 2.5–3.0. At this low pH, purines are typically protonated, and silanol interactions are suppressed, leading to more stable retention[2].

  • Potential Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or ACN in a high-aqueous mobile phase), it can cause peak distortion[2][6].

    • Solution:

      • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.

      • Minimize Injection Volume: If a strong solvent is unavoidable, keep the injection volume as small as possible to minimize its effect on peak shape.

  • Potential Cause 3: Column Overload. Injecting too much sample can lead to peak fronting or tailing as the stationary phase becomes saturated.

    • Solution:

      • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, overload was the likely cause.

      • Use a Preparative Column: If you need to purify larger quantities, scale up to a column with a larger diameter and higher loading capacity.

Problem: My polar purine derivative has little to no retention on a C18 column.

  • Potential Cause: Insufficient Hydrophobic Interaction. Highly polar purines, such as guanine, hypoxanthine, or their corresponding nucleosides, may not interact strongly enough with the non-polar C18 stationary phase, causing them to elute in or near the solvent front[2].

    • Solution 1: Use an Ion-Pairing Agent. Add an ion-pairing reagent like tetrabutylammonium (TBA) phosphate to the mobile phase. TBA will pair with the acidic protons on the purine (or the phosphate of a nucleotide), forming a more hydrophobic complex that retains better on the C18 phase[7].

    • Solution 2: Switch to a Different Stationary Phase.

      • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides an alternative interaction mechanism and better retention for polar analytes.

      • Amine-Functionalized Columns: These can be used in normal-phase or aqueous normal-phase mode and offer different selectivity for purines compared to silica or C18, often providing excellent resolution[5].

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for retaining highly polar compounds and are an excellent alternative for purine derivative purification[8].

Problem: I have low recovery of my compound after flash column chromatography.

  • Potential Cause 1: Irreversible Adsorption on Silica Gel. The acidic nature of standard silica gel can cause strong, sometimes irreversible, binding of basic purine derivatives.

    • Solution:

      • Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia to your eluent system (e.g., DCM/Methanol) to neutralize the acidic silica sites and improve recovery[5].

      • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica column, which are less likely to irreversibly bind your compound[5].

  • Potential Cause 2: Compound Degradation. Some purine derivatives can be sensitive to the acidic environment of silica gel or prolonged exposure to certain solvents.

    • Solution:

      • Minimize Time on Column: Run the column as quickly as possible without sacrificing resolution.

      • Use an Alternative Stationary Phase: As mentioned above, C18 (reverse-phase), alumina, or amine columns can provide a less harsh environment[5].

Crystallization & Solubility Issues

Problem: My purine derivative will not crystallize from solution.

  • Potential Cause 1: Solution is Not Supersaturated. The concentration of your compound is below the threshold required for nucleation and crystal growth.

    • Solution:

      • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.

      • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent. This will gradually decrease its solubility and promote crystallization.

      • Cooling: If your compound is significantly more soluble in a hot solvent, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator[9][10].

  • Potential Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" to begin.

    • Solution:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod. Microscopic scratches on the glass can serve as nucleation sites[10].

      • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the supersaturated solution to initiate crystallization[10].

  • Potential Cause 3: Presence of Impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Purify the material further using another technique, such as flash chromatography, to remove impurities before attempting crystallization again[10].

Problem: My purine derivative precipitates as an oil or amorphous solid, not crystals.

  • Potential Cause: Solution is too supersaturated or cooling too rapidly. This causes the compound to crash out of solution before it can form an ordered crystal lattice.

    • Solution:

      • Slow Down the Process: Re-dissolve the material by heating and allow it to cool much more slowly. Insulating the flask can help.

      • Use a More Dilute Solution: Start with a less concentrated solution to reduce the degree of supersaturation.

      • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that provides moderate, rather than extremely low, solubility at cold temperatures is often ideal[9].

Problem: My purine derivative has very low solubility in common organic solvents and water.

  • Potential Cause: Strong Intermolecular Forces. The planar structure of the purine ring system promotes strong π-π stacking, and hydrogen bonding capabilities can lead to a very stable crystal lattice that is difficult to break down with solvents[4][11].

    • Solution:

      • pH Adjustment: The solubility of many purine derivatives is highly pH-dependent[4]. Purines have both acidic (imidazole N-H) and basic (amine) sites. Adjusting the pH of an aqueous suspension can ionize the compound, breaking up the crystal lattice and dramatically increasing solubility. For example, adding an acid can protonate basic sites, while adding a base can deprotonate acidic sites[4][12].

      • Use of Co-solvents: For aqueous systems, adding a water-miscible organic solvent like DMSO, ethanol, or PEG can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system[4][11].

      • Specialized Solvents: For very difficult cases, highly polar aprotic solvents like DMF or NMP might be necessary, though they can be difficult to remove later.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a newly synthesized purine derivative?

A1: The best strategy depends on the scale and initial purity of your crude product. A good starting point is to analyze the crude material by LC-MS and ¹H NMR to assess its complexity.

  • For relatively clean mixtures (>90% pure): Direct crystallization or recrystallization is often the most efficient method to obtain highly pure material[9].

  • For complex mixtures or closely related impurities: Chromatographic methods are necessary.

    • Non-polar derivatives (e.g., with benzyl or other large alkyl/aryl groups) can often be purified on standard silica gel using non-polar solvent systems like Hexane/Ethyl Acetate[5].

    • Polar derivatives (e.g., with free hydroxyl or amine groups) typically require more polar systems like Dichloromethane/Methanol on silica gel, or reverse-phase chromatography (C18) with water/acetonitrile or water/methanol, often with an acid modifier like formic acid or TFA[5].

Q2: How does pH control help in the purification of purines?

A2: pH control is one of the most powerful tools for purine purification. The purine ring system contains multiple nitrogen atoms that can be protonated or deprotonated depending on the pH. This has two major impacts:

  • Solubility: As mentioned in the troubleshooting section, moving the pH away from the compound's isoelectric point can drastically increase its aqueous solubility, which is useful for both crystallization and preparing samples for reverse-phase chromatography[4][12].

  • Chromatographic Retention: In reverse-phase HPLC, operating at a low pH (e.g., 2.5-3.0) ensures that basic purines are consistently protonated (cationic). This leads to more reproducible retention times and sharper peaks by minimizing interactions with residual silanols on the column[2]. In ion-exchange chromatography, pH control is essential to ensure the target molecule carries the correct charge to bind to the column[13].

Q3: My purine derivative seems to be degrading during purification. What can I do?

A3: Degradation can be a significant issue, especially for complex nucleoside analogs. The N-glycosidic bond can be susceptible to cleavage under harsh acidic conditions, and other functional groups may be sensitive as well.

  • Avoid Harsh Acids: If you suspect acid-catalyzed degradation (e.g., on silica gel or with TFA in the mobile phase), switch to a neutral purification system. Consider using neutral alumina, an amine column, or running reverse-phase HPLC with a neutral buffer or no modifier[5].

  • Work at Low Temperatures: Perform all purification steps, including chromatography and fraction evaporation, at reduced temperatures (e.g., 4 °C or on an ice bath) to slow the rate of degradation.

  • Limit Exposure Time: Minimize the time the compound spends in solution or on a chromatography column.

  • Check for Proteolysis (for protein-bound purines): If you are purifying a protein that binds a purine derivative, cellular proteases released during lysis can degrade your target. Always include a protease inhibitor cocktail in your lysis buffer[14][15].

Q4: How can I choose the right chromatography column for my specific purine derivative?

A4: The choice depends on the polarity of your compound. The flowchart below provides a general decision-making framework.

G Start Start: Assess Polarity of Purine Derivative IsNonPolar Is it soluble in Hexane/EtOAc or DCM? Start->IsNonPolar IsPolar Is it soluble in MeOH, Water, or DMSO? IsNonPolar->IsPolar No Silica Use Normal-Phase Chromatography: - Silica Gel Column - Solvents: Hexane/EtOAc or DCM/MeOH IsNonPolar->Silica Yes RP_C18 Use Reverse-Phase Chromatography: - C18 Column - Solvents: Water/ACN or Water/MeOH - Add 0.1% Formic Acid or TFA IsPolar->RP_C18 Yes Success Purification Successful Silica->Success IsRetained Is retention on C18 adequate? RP_C18->IsRetained Amine_HILIC Consider Alternative Modes: - Amine Column (Normal or Aqueous Normal Phase) - HILIC Column for very polar compounds IsRetained->Amine_HILIC No IsRetained->Success Yes Amine_HILIC->Success

Caption: Decision tree for selecting a chromatography column.

Data & Protocols

Table 1: Common HPLC Mobile Phase Modifiers

This table provides a starting point for selecting modifiers to improve peak shape and selectivity in reverse-phase HPLC of purine derivatives.

ModifierTypical ConcentrationPurposeConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion pairing agent, suppresses silanol interactions, sharpens peaks.[5]Not MS-friendly (ion suppression), difficult to remove from final product.
Formic Acid (FA) 0.1%Suppresses silanol interactions, good for MS compatibility.[5]Less effective ion-pairing agent than TFA.
Ammonium Acetate 10-20 mMpH buffer, improves peak shape, MS-friendly.Can affect retention mechanisms in HILIC mode.[8]
Ammonium Hydroxide 0.1%For high-pH separations on stable columns (e.g., hybrid silica).[5]Can degrade standard silica-based columns over time.
Protocol 1: General Method for Cooling Crystallization

This protocol outlines a standard procedure for purifying a solid purine derivative that is more soluble at high temperatures.

  • Solvent Selection: Choose a solvent (or solvent pair) in which your compound has high solubility near the solvent's boiling point but low solubility at room temperature or 0 °C[9].

  • Dissolution: Place the crude purine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. If it doesn't dissolve, add small portions of hot solvent until a clear, saturated solution is obtained[10].

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[9]. Do not disturb the flask during this period.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[10].

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

References

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Available from: [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available from: [Link]

  • He, M., Gan, T., & Chen, G. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 6898. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. JoVE. Available from: [Link]

  • Xu, Q., & Li, D. (2022). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Analytica, 3(4), 369-381. Available from: [Link]

  • McCarthy, S. M., et al. (2020). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. Journal of Chromatography A, 1634, 461685. Available from: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. Available from: [Link]

  • Kanji, S., et al. (2010). Urine alkalization facilitates uric acid excretion. Nutrition Journal, 9, 45. Available from: [Link]

  • Egron, D., et al. (2025). Nucleoside chemistry: a challenge best tackled together. Comptes Rendus Chimie, 28(S1), 1-17. Available from: [Link]

  • Ryan, B. J., & O’Fágáin, C. (2017). Avoiding Proteolysis During Protein Purification. Methods in Molecular Biology, 1474, 33-43. Available from: [Link]

  • Ryan, B. J., & O'Fágáin, C. (2016). Avoiding Proteolysis During Protein Purification. In Protein Chromatography (pp. 33-43). Humana Press, New York, NY. Available from: [Link]

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Technical Support Center: Strategies to Reduce Off-Target Effects of Xanthine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with xanthine-based inhibitors. The xanthine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1][2][3] Naturally occurring xanthines like caffeine and theophylline, and synthetic derivatives, are known to target enzymes such as phosphodiesterases (PDEs) and xanthine oxidase (XO), as well as adenosine receptors.[1][4][5][6]

However, this versatility is a double-edged sword. The very features that make the xanthine scaffold so effective also predispose it to off-target interactions, leading to ambiguous experimental data, cellular toxicity, or undesirable side effects. This guide provides in-depth troubleshooting advice and proactive strategies in a practical question-and-answer format to help you identify, understand, and mitigate these off-target effects, ensuring the integrity and success of your research.

Troubleshooting Guide: Identifying and Confirming Off-Target Effects

This section addresses common issues encountered during experiments that may indicate off-target activity.

Q1: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?

A: Yes, this is a classic sign of off-target activity. When you observe a cellular phenotype, such as unexpected toxicity, reduced viability, or a signaling outcome that contradicts the established role of the primary target, it is crucial to systematically rule out off-target effects.[7] This discrepancy often arises when an inhibitor interacts with other proteins, like essential kinases or metabolic enzymes, that are not your intended target.[7]

To dissect this problem, we recommend a logical, multi-step validation workflow.

Troubleshooting Workflow for Unexpected Phenotypes

G cluster_0 A Unexpected Phenotype Observed (e.g., Toxicity) B Step 1: Perform Detailed Dose-Response Analysis A->B C Step 2: Test a Structurally Unrelated Inhibitor B->C E Phenotype Reproduced? C->E D Step 3: Perform Genetic Knockdown/Knockout of Target F Phenotype Replicated? D->F E->D Yes H High Confidence OFF-TARGET Effect E->H No G High Confidence ON-TARGET Effect F->G Yes F->H No

Caption: Workflow for differentiating on-target vs. off-target effects.

Step-by-Step Causality Explained:

  • Dose-Response Analysis: First, determine the concentration at which the unexpected phenotype occurs and compare it to the IC50 or Kd for your intended target. A significant gap between the potency on your target and the concentration required to produce the phenotype suggests an off-target effect is at play.[7]

  • Use a Structurally Unrelated Inhibitor: This is a critical validation step.[7] If another inhibitor that targets the same protein but has a different chemical scaffold recapitulates the phenotype, it strongly supports an on-target mechanism. If the phenotype is unique to your xanthine-based compound, an off-target effect is the most probable cause.

  • Genetic Validation: The gold standard for confirming an on-target effect is to use genetic tools like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein.[7] If knocking down the target protein produces the same biological outcome as your inhibitor, you can be confident the effect is on-target. If the knockdown has no effect or a different effect, your inhibitor is likely acting through another pathway.

Q2: My inhibitor is highly potent in my biochemical assay, but its activity is much weaker in cell-based assays. What's going on?

A: This is a common and frustrating issue that can stem from several factors, with off-target effects being a key possibility.

Causality Checklist:

  • Cellular Context and Competing Factors: The intracellular environment is far more complex than a test tube. For instance, if your target is a kinase, the intracellular concentration of ATP (in the millimolar range) is much higher than what is typically used in biochemical assays.[8][9] This high ATP level can outcompete your inhibitor for the binding site, leading to a significant drop in apparent potency.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Target Engagement: You need to confirm that your inhibitor is actually binding to its intended target within the complex cellular milieu. Off-target binding can sometimes sequester the compound, reducing its availability for the primary target.

Troubleshooting & Solutions:

  • Perform a Cellular Target Engagement Assay: This is essential to confirm your compound is hitting its target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement.[10] Another excellent method is the NanoBRET™ assay, which can quantify compound binding to specific kinase targets within intact cells.[11]

  • Assess Cell Permeability: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a predictive measure of your compound's ability to cross cell membranes.

  • Adjust Assay Conditions: For kinase inhibitors, consider using ATP concentrations in your biochemical assays that are closer to the Km,ATP of the enzyme to better mimic cellular conditions, though this may not fully replicate the in-cell environment.[8]

FAQs: Proactive Strategies to Design for Selectivity

This section provides answers to frequently asked questions about designing and screening more selective xanthine-based inhibitors from the outset.

Q3: How can I rationally design more selective xanthine-based inhibitors?

A: Improving selectivity requires a deep understanding of the structure-activity relationship (SAR) of your compound series. The xanthine scaffold has several key positions (N1, N3, N7, and C8) where chemical modifications can be made to enhance potency and selectivity.[1][12]

G cluster_1 Input Input: Structure of Xanthine-Based Inhibitor Step1 Ligand-Based Screening (e.g., 2D Similarity Search) Input->Step1 Step2 Structure-Based Screening (e.g., Molecular Docking) Input->Step2 Output1 List of Potential Off-Targets Step1->Output1 Output2 Predicted Binding Modes & Affinities Step2->Output2 Final Prioritized List for Experimental Validation Output1->Final Output2->Final

Caption: A dual-approach computational workflow to predict off-targets.

Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Spectrophotometric Assay for Xanthine Oxidase (XO) Inhibition

This is a standard in vitro assay to determine the inhibitory potency (IC50) of a compound against XO.

  • Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. [13]An inhibitor will slow this rate of formation.

  • Materials:

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Xanthine solution (substrate)

    • Xanthine oxidase (enzyme)

    • Test compound dissolved in DMSO

    • Positive control (e.g., Allopurinol) [13] * 96-well UV-transparent plate or cuvettes

    • Spectrophotometer

  • Methodology:

    • In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound at various concentrations (typically a serial dilution).

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for several minutes.

    • Initiate the reaction by adding the xanthine oxidase enzyme to all wells.

    • Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using a plate reader.

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that your compound binds to its target in a cellular environment by measuring increased thermal stability of the target protein.

  • Principle: When a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. In the presence of a stabilizing inhibitor, more of the target protein will remain in solution at higher temperatures. [10]* Materials:

    • Cultured cells expressing the target protein

    • Test compound and vehicle (DMSO)

    • PBS and lysis buffer with protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Centrifuge

    • Equipment for protein quantification (e.g., Western blot or ELISA)

  • Methodology:

    • Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for a specified time.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.

    • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Separation: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in the supernatant using Western blot or another quantitative protein detection method.

    • Analysis: Plot the percentage of soluble target protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

References

  • Singh, N., Shreshtha, A. K., Thakur, M. S., & Patra, S. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829. [Link]

  • Cardullo, N., et al. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Current Organic Synthesis, 17(5), 350-366. [Link]

  • Singh, N., Shreshtha, A. K., Thakur, M. S., & Patra, S. (2018). Xanthine scaffold: scope and potential in drug development. PubMed, 4(10), e00829. [Link]

  • Amrein, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]

  • Anonymous. (2024). What are Xanthine oxidase inhibitors and how do they work?. News-Medical.net. [Link]

  • ResearchGate. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. ResearchGate. [Link]

  • Bianco, G., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 286. [Link]

  • Lin, S., et al. (2018). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. Molecules, 23(2), 401. [Link]

  • Sharma, S., et al. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(6), 889-915. [Link]

  • Vangrevelinghe, E., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(6), 268-272. [Link]

  • Medically Reviewed by Dr. Mondira Bhattacharya, B.A. (2022). How Do Xanthine Oxidase Inhibitors Work?. RxList. [Link]

  • Vangrevelinghe, E., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. PMC. [Link]

  • Daniels, R. N., et al. (2024). Structure-Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. Molecules, 29(11), 2437. [Link]

  • Chen, X., et al. (2023). Structure-activity relationship and biological evaluation of xanthine derivatives as PCSK9 inhibitors for the treatment of atherosclerosis. European Journal of Medicinal Chemistry, 247, 115047. [Link]

  • Annunziato, G., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 24(7), 6333. [Link]

  • Wezeman, T., & Masters, K. (2015). Chapter 12: Xanthones are Privileged Scaffolds in Medicinal Chemistry – but are they Over-privileged?. Privileged Scaffolds in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Xanthine oxidase inhibitor. Wikipedia. [Link]

  • Amrein, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. [Link]

  • ResearchGate. (2018). Xanthine scaffold: scope and potential in drug development. ResearchGate. [Link]

  • ResearchGate. (2018). Action of xanthine derivatives as inhibitor for regulating the catalytic action of PDEs in signal transduction pathway. ResearchGate. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Journal of Molecular Biology, 425(13), 2299-2312. [Link]

  • Wang, Y., et al. (2015). Dietary Flavonoids as Xanthine Oxidase Inhibitors: Structure–Affinity and Structure–Activity Relationships. Journal of Agricultural and Food Chemistry, 63(35), 7766-7775. [Link]

  • ResearchGate. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. ResearchGate. [Link]

  • Niesen, F. H., et al. (2013). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 922, 115-128. [Link]

  • Antoniolli, G., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Archives of Pharmacy, 358(8), e70079. [Link]

  • Du, R., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(24), 3027-3035. [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(3), 1239-1250. [Link]

  • Cazzola, M., & Matera, M. G. (2017). Xanthines and Phosphodiesterase Inhibitors. Asthma and COPD, 99-113. [Link]

  • Sharma, S., et al. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. PMC. [Link]

  • Ishida, T., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Biochemistry, 53(50), 7957-7968. [Link]

  • Antoniolli, G., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed, 358(8), e70079. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Li, Y., et al. (2024). A strategy for inhibitors screening of xanthine oxidase based on colorimetric sensor combined with affinity chromatography technology. Journal of Chromatography B, 1239, 124119. [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • PubMed. (2025). Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PubMed. [Link]

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In Vivo Purine Analog Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo purine analog research. Purine analogs (e.g., 6-mercaptopurine, fludarabine, cladribine) are foundational antimetabolites used in oncology and immunology. However, translating these compounds into reliable murine models presents significant challenges, including poor aqueous solubility, rapid enzymatic degradation, and narrow therapeutic indices.

This guide is designed for application scientists and drug development professionals. It bypasses basic definitions to focus on causality-driven troubleshooting , self-validating experimental protocols, and the mechanistic reasoning behind dosage optimization.

I. Formulation & Administration Troubleshooting

Q: Why is my purine analog (e.g., 6-Mercaptopurine) crashing out of solution during intravenous (IV) administration? A: Purine analogs often possess rigid, highly stable crystalline lattice structures driven by intermolecular hydrogen bonding, making them highly lipophilic and poorly soluble in standard aqueous buffers (like PBS). When a high-concentration stock dissolved in 100% DMSO is injected directly into the aqueous environment of the murine bloodstream, the sudden shift in solvent polarity causes immediate precipitation (crashing).

  • The Fix: Utilize a co-solvent step-down vehicle. A field-proven vehicle for IV administration is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

  • Causality: DMSO disrupts the initial crystal lattice; PEG300 acts as a miscible co-solvent to maintain solubility as polarity increases; Tween-80 forms micelles that encapsulate the hydrophobic drug molecules, preventing nucleation and precipitation when finally diluted with saline in the bloodstream.

Q: I am dosing Fludarabine in a humanized mouse model for lymphodepletion, but engraftment is failing. Is my dosing strategy flawed? A: Likely, yes. Fludarabine is typically administered as a prodrug monophosphate (f-ara-AMP) because the active triphosphate form (f-ara-ATP) cannot cross lipid bilayers. In plasma, f-ara-AMP is rapidly dephosphorylated to f-ara-A, which enters cells via nucleoside transporters and is intracellularly re-phosphorylated[1]. If you are dosing based on total body weight (mg/kg) rather than a target area under the curve (AUC), murine hyper-metabolism will clear the drug before sufficient intracellular f-ara-ATP accumulates. To optimize engraftment, utilize a model-based dosing strategy targeting a cumulative AUC of ~18 mg*h/L over 4 days[1].

II. Pharmacokinetics (PK) & Enzymatic Degradation

Q: How do I overcome the rapid, unpredictable clearance of 6-Mercaptopurine (6-MP) in my syngeneic mouse models? A: The unpredictable clearance of 6-MP is directly tied to the competing enzymatic pathways of Thiopurine S-methyltransferase (TPMT) and Xanthine Oxidase (XO). 6-MP is an inactive prodrug that must be converted by Hypoxanthine Phosphoribosyltransferase (HPRT) into active 6-thioguanine nucleotides (6-TGN)[2]. However, TPMT methylates 6-MP into hepatotoxic 6-methylmercaptopurine (6-MMP), while XO oxidizes it into inactive thiouric acid[3].

Because murine strains exhibit highly variable basal TPMT activity, the drug is often shunted away from the active 6-TGN pathway, leading to apparent "clearance" and loss of efficacy. To troubleshoot this, you must profile the specific TPMT phenotype of your mouse strain prior to establishing the dosage[2].

G Prodrug Azathioprine (Prodrug) Mercap 6-Mercaptopurine (6-MP) Prodrug->Mercap Non-enzymatic conversion TGN 6-Thioguanine Nucleotides (Active / Cytotoxic) Mercap->TGN HPRT (Anabolic Activation) MMP 6-Methylmercaptopurine (Hepatotoxic) Mercap->MMP TPMT (Methylation) TUA 6-Thiouric Acid (Inactive / Excreted) Mercap->TUA Xanthine Oxidase (Oxidation)

Metabolic pathways of 6-Mercaptopurine via HPRT, TPMT, and Xanthine Oxidase.

III. Toxicity & Maximum Tolerated Dose (MTD) Optimization

Q: My mice are experiencing fatal myelosuppression before reaching the therapeutic efficacy window. How do I manage this? A: The most consistent, dose-limiting toxicity of purine analogs is severe myelosuppression (anemia, leukopenia, thrombocytopenia)[4]. This occurs because active metabolites (like 6-TGN) incorporate into the DNA of rapidly dividing hematopoietic stem cells, causing cell-cycle arrest and apoptosis[4]. If your mice are dying from marrow hypoplasia, your dosing interval is likely outpacing the hematopoietic recovery phase.

You must implement a self-validating MTD workflow. Do not rely on single-dose lethality (LD50) metrics. Instead, use a repeated-dosing schedule with built-in Complete Blood Count (CBC) gating.

MTD Start Phase 1: Single Ascending Dose (n=3 mice/cohort) Obs 7-Day Observation (Weight, CBC, Clinical Signs) Start->Obs Dec1 Toxicity Observed? Obs->Dec1 Escalate Escalate Dose (1.5x - 2x) Dec1->Escalate No Phase2 Phase 2: Repeated Dosing (5-Day Schedule, n=5) Dec1->Phase2 Yes (Identify DLT) Escalate->Start PKPD PK/PD & Biomarker Analysis (Intracellular Metabolites) Phase2->PKPD MTD Establish In Vivo MTD PKPD->MTD

Step-by-step workflow for determining the Maximum Tolerated Dose (MTD) in vivo.

IV. Quantitative Data & Formulation Parameters

To ensure reproducibility across murine models, reference the optimized parameters below. Note that half-lives are specific to the active intracellular metabolites, not the plasma prodrugs.

Purine AnalogPrimary In Vivo ApplicationOptimized Murine Vehicle FormulationIntracellular Active MetaboliteTarget Half-Life (Murine)Primary Dose-Limiting Toxicity (DLT)
6-Mercaptopurine Leukemia xenografts, Immunosuppression0.5% Methylcellulose / 0.1% Tween-80 (Oral Gavage)6-Thioguanine Nucleotides (6-TGN)2 - 4 hoursMyelosuppression, Hepatotoxicity[5]
Fludarabine Lymphodepletion, Humanized engraftmentPBS or 0.9% Saline (IV / IP)f-ara-ATP10 - 15 hoursNeurotoxicity, Immunosuppression[6]
Cladribine Hairy cell leukemia models10% DMSO / 40% PEG300 / 50% Saline (IV)Cd-ATP6 - 8 hoursSevere Neutropenia

V. Experimental Protocol: Self-Validating Intracellular PK Profiling

Measuring the plasma concentration of a purine analog prodrug provides a deeply flawed PK profile because efficacy is driven entirely by the intracellular accumulation of its active triphosphate or nucleotide form. Use this step-by-step methodology to quantify intracellular PK.

Objective: Quantify intracellular f-ara-ATP or 6-TGN in murine Peripheral Blood Mononuclear Cells (PBMCs).

Step 1: Serial Blood Sampling with Enzymatic Inhibition

  • Action: Collect 100 µL of blood via submandibular bleed at 1h, 4h, 8h, and 24h post-dose. Immediately transfer to tubes containing sodium citrate and 10 µM of an adenosine deaminase (ADA) inhibitor (e.g., pentostatin).

  • Causality: Purine analogs are highly susceptible to rapid ex vivo degradation by endogenous ADA and nucleotidases. Inhibiting these enzymes at the moment of collection prevents artificial deflation of your PK data.

Step 2: PBMC Isolation and Viability Gating (The Self-Validation Step)

  • Action: Isolate PBMCs using a density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the pellet and perform a Trypan Blue exclusion count.

  • Validation Gate: If cell viability is <80%, discard the sample.

  • Causality: Dead or dying cells have compromised plasma membranes, allowing the highly charged active metabolites (triphosphates) to leak into the extracellular fluid. Measuring a sample with <80% viability will yield false-negative intracellular PK data.

Step 3: Intracellular Metabolite Extraction

  • Action: Pellet exactly 1×106 viable PBMCs. Add 200 µL of ice-cold 70% methanol to the pellet. Vortex vigorously for 30 seconds, then incubate at -80°C for 1 hour to ensure complete membrane lysis and protein precipitation.

  • Causality: The extreme cold and organic solvent instantly halt all phosphatase activity, preserving the fragile triphosphate bonds of the active metabolites prior to mass spectrometry.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial. Normalize the detected metabolite concentration (e.g., pmoles) strictly to the 1×106 cell count, not to plasma volume[1].

VI. References

  • Boehringer Ingelheim. "MERCAPTOPURINE Tablets USP, 50 mg - Prescribing Information." FDA / Boehringer Ingelheim. Available at:

  • Drugs.com. "Mercaptopurine: Package Insert / Prescribing Info / MOA." Drugs.com. Available at:

  • National Center for Biotechnology Information (NCBI). "Mercaptopurine Therapy and TPMT and NUDT15 Genotype." Medical Genetics Summaries. Available at:

  • National Institutes of Health (NIH) / PMC. "Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods." PMC. Available at:

  • National Institutes of Health (NIH) / PMC. "Fludarabine as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice." PMC. Available at:

  • National Institutes of Health (NIH) / PMC. "Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients." PMC. Available at:

Sources

Technical Support Center: Enhancing N7-Alkylation Yield in Purine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the regioselective alkylation of purines.

The fundamental challenge in purine functionalization lies in the tautomerization of the imidazole ring. Under standard basic conditions, alkylation yields a mixture of N7 and N9 isomers. Because the N9-isomer is thermodynamically more stable, it overwhelmingly predominates. Achieving high yields of the N7-isomer requires overriding this thermodynamic preference through strict kinetic control or strategic synthetic detours.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to reliably enhance your N7-alkylation yields.

Part 1: Core Workflows & Step-by-Step Protocols

Depending on your substrate and desired throughput, we recommend one of two primary approaches. Each protocol is designed as a self-validating system to ensure you can verify success at critical junctures.

Protocol A: The Dihydropurine Route (Highest Regioselectivity & Yield)

Causality & Mechanism: Directing alkylation to N7 is exceptionally difficult when the N9 position is electronically available. By protecting N9 with a bulky trityl (Tr) group and reducing the pyrimidine ring to a 7,8-dihydropurine, we force the subsequent alkylation exclusively to the N7 position. The reduction alters the electronic distribution and leverages the steric bulk of the N9-trityl group to block N9 attack. Subsequent deprotection and reoxidation restore the aromatic purine system, reliably delivering 55–88% overall yields.

Step-by-Step Methodology:

  • N9-Protection: Dissolve 6-chloropurine in anhydrous CH₂Cl₂. Add triethylamine (1.2 eq) and trityl chloride (1.1 eq). Stir at room temperature (RT) for 2 hours to yield 9-trityl-6-chloropurine.

  • Reduction: Cool the solution to -78 °C. Slowly add Diisobutylaluminum hydride (DIBAL-H, 2.5 eq). Stir for 1 hour, then quench carefully with MeOH to yield the 7,8-dihydropurine intermediate.

  • N7-Alkylation: React the intermediate with your desired alkyl halide (e.g., tert-butyl bromide) in DMF with K₂CO₃ at RT.

  • Deprotection & Reoxidation: Treat the N7-alkylated intermediate with Trifluoroacetic Acid (TFA) in CH₂Cl₂ to remove the trityl group.

  • Validation & Forced Oxidation: Self-Validation Check: Monitor the reaction via LC/MS. The unoxidized dihydropurine will show an [M+H]+ mass of +2 Da relative to the target. While spontaneous air oxidation often occurs, it is unreliable for bulky groups. If the M+2 peak persists, add activated MnO₂ (10 eq) directly to the mixture and stir for 1 hour to force quantitative rearomatization [1].

Protocol B: Direct Lewis Acid-Catalyzed Alkylation (Kinetic Control)

Causality & Mechanism: For researchers needing a shorter route, direct alkylation can be forced toward the kinetic N7-product using N-trimethylsilylated purines and a Lewis acid catalyst (e.g., SnCl₄). The Lewis acid coordinates with the N9 position or the leaving group of the alkyl halide, lowering the activation energy specifically for N7 attack. Solvent choice is the master variable here: non-polar solvents like 1,2-dichloroethane (DCE) at lower temperatures stabilize the kinetic N7 product, whereas polar solvents like acetonitrile (ACN) at high temperatures accelerate equilibration to the thermodynamic N9 product.

Step-by-Step Methodology:

  • Silylation: Reflux 6-chloropurine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate until a clear solution forms. Evaporate excess HMDS under a vacuum.

  • Alkylation: Dissolve the silylated purine in strictly anhydrous DCE. Add the alkyl halide (1.5 eq) and SnCl₄ (1.2 eq) at 0 °C.

  • Kinetic Control: Stir at 0 °C to RT for 4-6 hours. Crucial: Do not apply heat, as thermal energy will drive the system toward the thermodynamic N9-isomer.

  • Validation & Quench: Self-Validation Check: Analyze an aliquot via ¹H NMR. The N7-alkylated purine typically exhibits a distinct downfield shift for the C8 proton compared to the N9-isomer due to the altered electronic environment. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify rapidly via silica gel chromatography to prevent late-stage isomerization [2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting predominantly the N9-isomer instead of the N7-isomer in my direct alkylation? A1: You have inadvertently allowed the reaction to enter thermodynamic control. The N9-isomer is the thermodynamic sink of this reaction. If your reaction temperature exceeds 25 °C, or if you are using a highly polar solvent like Acetonitrile (ACN), the kinetic N7-product will rapidly isomerize to N9. Actionable Fix: Switch your solvent to 1,2-dichloroethane (DCE), strictly maintain the temperature between 0 °C and 25 °C, and utilize a Lewis acid catalyst (SnCl₄) to trap the kinetic N7 state [2].

Q2: I am using the Dihydropurine Route (Protocol A), but my final product yield is low due to a mixture of oxidized and unoxidized species. How do I fix this? A2: While spontaneous air oxidation occurs during the TFA deprotection step, it is highly dependent on the steric bulk of the N7-alkyl group. Propargyl or bulky tert-alkyl groups sterically hinder spontaneous rearomatization. Actionable Fix: Do not rely on passive air oxidation. Introduce activated Manganese Dioxide (MnO₂) directly into the CH₂Cl₂ reaction mixture post-deprotection and stir for 1 hour. This acts as a chemical fail-safe, ensuring quantitative reoxidation to the aromatic purine [1].

Q3: Can I use standard basic conditions (e.g., K₂CO₃ / DMF) for direct N7-alkylation? A3: Direct basic alkylation of unprotected purines almost exclusively yields a mixture where N9 predominates (often >80%). It is only recommended if you need both isomers and have a robust preparative-HPLC method to separate them. For targeted N7-alkylation, you must use either the indirect dihydropurine route or Lewis acid-catalyzed kinetic conditions.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes based on the synthetic strategy chosen, allowing you to balance the need for high yield against operational simplicity.

MethodologyReagents / CatalystSolvent & TempPrimary RegioisomerTypical Yield
Direct Basic Alkylation R-X, K₂CO₃DMF, 80 °CN9 (Thermodynamic)10–20% (N7)
Lewis Acid Catalysis R-X, SnCl₄, HMDSDCE, 0 °C to 25 °CN7 (Kinetic)40–75%
Dihydropurine Route 1. TrCl 2. DIBAL-H 3. R-X 4. TFA/MnO₂CH₂Cl₂ / DMF, RTN7 (Sterically Directed)55–88%

Part 4: Reaction Pathway Visualization

PurineAlkylation Start 6-Halopurine Starting Material Direct Direct Alkylation (R-X, Base/Lewis Acid) Start->Direct Direct Route Trityl Step 1: N9-Protection (TrCl, Et3N) Start->Trityl Indirect Route N9 N9-Alkylpurine (Thermodynamic, Major) Direct->N9 High Temp / ACN N7_direct N7-Alkylpurine (Kinetic, Minor/Variable) Direct->N7_direct Low Temp / DCE / SnCl4 Dihydropurine Step 2: Reduction (DIBAL-H) to 7,8-Dihydropurine Trityl->Dihydropurine Alkylation Step 3: N7-Alkylation (R-X, Base) Dihydropurine->Alkylation Deprotect Step 4: N9-Deprotection (TFA) & Reoxidation (MnO2) Alkylation->Deprotect N7_indirect N7-Alkylpurine (Regioselective, 55-88% Yield) Deprotect->N7_indirect

Figure 1: Comparison of direct vs. indirect N7-alkylation pathways for 6-halopurines.

References

  • Selective Synthesis of 7-Substituted Purines via 7,8-Dihydropurines Source: ACS Publications URL:[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega URL:[Link]

Validation & Comparative

Confirming the Biological Activity of Novel Purine Analogs: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Purine nucleoside analogs (PNAs) such as fludarabine, cladribine, and clofarabine are foundational antimetabolites used extensively in the treatment of hematological malignancies (e.g., chronic lymphocytic leukemia, acute myeloid leukemia) and viral infections[1]. Despite their clinical success, the emergence of resistance—often driven by the downregulation of activating enzymes like deoxycytidine kinase (dCK) or the upregulation of nucleotidases—necessitates the continuous development of novel purine analogs[2].

As drug development professionals and application scientists, our mandate is not just to synthesize these novel compounds, but to rigorously validate their biological activity. This guide provides a comprehensive, self-validating framework for comparing the efficacy, metabolic activation, and mechanistic pathways of novel purine analogs against established clinical standards.

Mechanistic Framework: The Prodrug Paradigm

To design an effective validation strategy, we must first understand the causality of PNA cytotoxicity. Purine analogs are essentially prodrugs. Upon entering the cell via nucleoside transporters, they are biologically inert until phosphorylated by intracellular kinases—primarily dCK—into their monophosphate, and subsequently, triphosphate forms[2].

The active triphosphate metabolites exert their cytotoxic effects via two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase (RR): Depleting the intracellular pool of deoxynucleotide triphosphates (dNTPs)[3].

  • DNA Polymerase Incorporation: Acting as false nucleotides, leading to DNA chain termination, double-strand breaks, and ultimately, apoptosis[3].

G PNA Purine Analog (Prodrug) Extracellular Trans Nucleoside Transporters (ENT/CNT) PNA->Trans Intra Intracellular Analog Trans->Intra dCK Deoxycytidine Kinase (dCK) Intra->dCK Rate-limiting step Mono Analog Monophosphate dCK->Mono Tri Analog Triphosphate (Active Metabolite) Mono->Tri Cellular Kinases RR Ribonucleotide Reductase (RR) Inhibition Tri->RR Pol DNA Polymerase Incorporation Tri->Pol Apop DNA Strand Breaks & Apoptosis RR->Apop dNTP Depletion Pol->Apop Chain Termination

Intracellular activation and mechanism of action of purine nucleoside analogs.

Comparative Performance: Benchmarking Against Standards

When evaluating a "Novel Analog X," it must be benchmarked against first- and second-generation PNAs. The following table summarizes the comparative quantitative data for standard PNAs in human leukemia cell lines (e.g., HL60, RPMI8226), providing a baseline for your novel compound's target metrics[4],[2].

CompoundGenerationIC50 (HL60 Cells)Primary Target(s)Resistance Mechanism
Fludarabine 1st Gen~1.5 - 2.0 µMDNA Polymerase α, RRdCK downregulation, 5'-NT upregulation
Cladribine 1st Gen~0.1 - 0.5 µMDNA Polymerase, RR, ADAdCK downregulation
Clofarabine 2nd Gen~0.05 - 0.1 µMRR, DNA Polymerase α/εEfflux pumps, altered dCK affinity
Novel Analog X Next-GenTarget: <0.05 µMMultimodal (e.g., RR + Epigenetic)Target: Efficacy in dCK-mutant lines

Experimental Methodologies for Biological Confirmation

To confirm the biological activity of a novel purine analog, we must employ a self-validating system of assays. Cytotoxicity alone is insufficient; we must prove how the drug kills the cell and verify its intracellular pharmacokinetics.

Protocol 1: Cytotoxicity and Resistance Profiling (Cell Viability)

Causality: To establish whether the novel analog overcomes standard resistance pathways, it must be tested in both wild-type leukemia cells (e.g., HL60) and dCK-deficient mutant lines (e.g., HL60/CdA)[2]. If the novel analog retains low nanomolar efficacy in the HL60/CdA line, it indicates a highly desirable dCK-independent activation pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed wild-type HL60 and resistant HL60/CdA cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Drug Treatment: Treat cells with a logarithmic serial dilution of Fludarabine, Cladribine, and Novel Analog X (ranging from 0.001 µM to 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Assessment: Add 20 µL of MTS reagent (or CellTiter-Glo for ATP-based luminescence) to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 490 nm (or luminescence). Calculate the IC50 using non-linear regression analysis. A resistance index (RI) is calculated as IC50mutant​/IC50wild−type​ .

Protocol 2: Quantifying Intracellular Phosphorylation via LC-MS/MS

Causality: Because PNAs are prodrugs, phenotypic cell death does not definitively prove target engagement. We must directly quantify the intracellular accumulation of the active triphosphate metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to map this pharmacokinetic-pharmacodynamic relationship[5].

W N1 1. Cell Treatment (Novel PNA) N2 2. Ice-Cold MeOH Quenching N1->N2 N3 3. Cell Lysis & Centrifugation N2->N3 N4 4. SPE Cartridge Cleanup N3->N4 N5 5. LC-MS/MS Quantification N4->N5

Step-by-step LC-MS/MS workflow for quantifying intracellular PNA metabolites.

Step-by-Step Methodology:

  • Incubation: Incubate 5×106 cells with 10 µM of the novel purine analog for 4 hours[6].

  • Quenching & Extraction: Rapidly wash cells with ice-cold PBS. Extract intracellular nucleotides by adding 1 mL of ice-cold 60% methanol[6].

  • Lysis: Vortex vigorously for 1 minute and incubate at -80°C for 1 hour to ensure complete protein precipitation and cell lysis.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C[5].

  • Reconstitution & SPE: Reconstitute in 100 µL of mobile phase. For complex matrices, utilize a mixed-mode cation exchange Solid Phase Extraction (SPE) cartridge to remove interferences[5].

  • LC-MS/MS Analysis: Inject 4 µL onto a ZORBAX RRHD Extend-C18 column (2.1 x 150 mm, 1.8 µm)[7]. Utilize a mobile phase of 10 mM tributylamine and 15 mM acetic acid in water/methanol to facilitate ion-pairing for the highly polar triphosphate metabolites[7]. Detect via multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol 3: Mechanistic Validation (Cell Cycle & Apoptosis via Flow Cytometry)

Causality: If the novel analog successfully inhibits DNA synthesis (via RR inhibition or chain termination), the cells will inevitably arrest at the G1/S-phase boundary or within the S-phase, followed by the induction of apoptosis[3]. Flow cytometry validates that the observed cytotoxicity is a direct result of this specific genotoxic stress rather than off-target necrosis[4].

Step-by-Step Methodology:

  • Treatment: Treat cells with the novel analog at and the established IC50 for 24 and 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure late-apoptotic cells are not lost. Wash twice with cold PBS.

  • Annexin V/PI Staining (Apoptosis): Resuspend 1×105 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[4]. Incubate for 15 minutes in the dark at room temperature.

  • Cell Cycle Staining: For a separate cohort of treated cells, fix overnight in 70% cold ethanol at -20°C. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.

  • Acquisition & Analysis: Analyze samples using a flow cytometer. For cell cycle, observe the accumulation of cells in the S-phase compared to the vehicle control. For apoptosis, quantify the shift from double-negative (live) to Annexin V-positive/PI-negative (early apoptosis) and double-positive (late apoptosis) populations.

Conclusion

Validating a novel purine analog requires a holistic approach that bridges phenotypic observations with molecular mechanisms. By systematically confirming cytotoxicity in resistant models, directly quantifying intracellular triphosphate formation via LC-MS/MS, and validating the downstream apoptotic pathways, researchers can confidently establish the biological activity and therapeutic potential of next-generation antimetabolites.

References

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf National Center for Biotechnology Information (NCBI) URL:[Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases MDPI URL:[Link]

  • Chemical structures of cladribine, fludarabine and clofarabine are... ResearchGate URL:[Link]

  • Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides PubMed Central (PMC) - NIH URL:[Link]

  • Purine nucleobases enhance CD8+ T cell effector function bioRxiv URL:[Link]

  • Molecular and Biochemical Mechanisms of Fludarabine and Cladribine Resistance in a Human Promyelocytic Cell Line AACR Journals URL:[Link]

Sources

Comparative Guide to the Metabolic Stability of Purine Derivatives: Structural Modifications and Assay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck in the development of purine-based therapeutics (e.g., kinase inhibitors, STING agonists, and nucleoside analogs): their inherent metabolic lability. Natural purines are rapidly degraded by endogenous enzymes such as Adenosine Deaminase (ADA), Xanthine Oxidase (XO), and hepatic Cytochrome P450s (CYPs) (1)[1]. To design clinically viable candidates, we must employ precise structural modifications—such as halogenation, isosteric replacement, and N-alkylation—to shield the purine scaffold from enzymatic attack without compromising target affinity.

This guide objectively compares the metabolic stability of natural purines against modified derivatives, explains the mechanistic causality behind these modifications, and provides self-validating experimental protocols for rigorous in vitro assessment.

Mechanistic Causality of Purine Lability and Stabilization Strategies

The degradation of purines is not random; it is driven by specific stereoelectronic vulnerabilities within the bicyclic ring system. Understanding why these molecules fail is the first step in engineering stability.

  • Adenosine Deaminase (ADA) Susceptibility: ADA rapidly deaminates the C6 amine of adenosine analogs, converting them into inactive inosine derivatives.

    • Stabilization Strategy: Introducing an electronegative atom, such as a fluorine at the C2 position, creates a stereoelectronic environment that drastically reduces ADA binding affinity. For instance, 2-fluoroadenosine demonstrates remarkable enzymatic resistance compared to natural adenosine, significantly extending its in vivo lifetime (2)[2].

  • Xanthine Oxidase (XO) Oxidation: XO oxidizes purines at the C2 and C8 positions, leading to rapid renal clearance.

    • Stabilization Strategy: The use of pyrazolopyrimidines or 7-deazapurines alters the electron density of the core scaffold. 7-Deazapurines lack the N7 nitrogen, which not only prevents cleavage by purine nucleoside phosphorylase (PNP) but also reduces susceptibility to XO-mediated oxidation (3)[3].

  • Hepatic CYP450 Clearance: Natural purines are highly susceptible to oxidative metabolism in the liver.

    • Stabilization Strategy: Scaffold morphing into 7-deazapurine derivatives has been shown to yield highly optimized covalent inhibitors with improved druggability. For example, 7-deaza-adenosine analogues exhibit optimal microsomal stability, with half-lives exceeding 65 minutes in human liver microsomes (4)[4].

Comparative Data on Metabolic Stability

The table below synthesizes quantitative stability data across different classes of purine derivatives, highlighting how structural changes impact half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Purine Derivative ClassExample CompoundPrimary Metabolizing EnzymeIn Vitro Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Key Structural Advantage
Natural Purine AdenosineADA, XO, PNP< 5 min (Plasma)HighEndogenous baseline; highly labile
Fluorinated Purine 2-FluoroadenosineCYP450s (Resists ADA)> 120 min (Plasma)LowC2-Fluorine blocks ADA binding stereoelectronically
7-Deazapurine 7-DeazaadenosineCYP450s (Resists XO)~ 68 min (HLM)LowN7 removal prevents PNP cleavage and XO oxidation
Halogenated Purine 6-ChloropurineCYP450s~ 45 min (HLM)ModerateFavorable physicochemical properties and moderate stability (5)[5]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using robust, self-validating in vitro systems. Below are the definitive protocols for assessing purine stability.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: Microsomes contain membrane-bound CYPs but lack soluble cytosolic enzymes. We use an NADPH regenerating system because CYPs require continuous electron transfer to catalyze purine oxidation.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the purine derivative (final concentration 1–5 µM) in the buffer. Self-Validation Step: Always run parallel incubations with a highly cleared control (e.g., verapamil) and a stable control (e.g., propranolol) to verify microsomal enzymatic activity (6)[6].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (NADP⁺, isocitrate dehydrogenase, isocitric acid) (6)[6].

  • Sampling & Termination: At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile-methanol (2:1 v/v) (6)[6]. Causality: Organic solvents instantly denature the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate T1/2​ and CLint​ .

Protocol 2: Recombinant Adenosine Deaminase (ADA) Resistance Assay

Causality: Since HLMs do not contain ADA, purine analogs must be independently screened for ADA resistance. Deamination of adenosine to inosine causes a quantifiable shift in UV absorbance (from 265 nm to 240 nm).

  • Buffer Setup: Prepare 50 mM Tris-HCl buffer (pH 7.4).

  • Substrate Addition: Dissolve the purine derivative to a final concentration of 50 µM in the buffer.

  • Enzyme Addition: Add 0.1 U/mL of recombinant human ADA.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 265 nm continuously for 30 minutes using a UV-Vis spectrophotometer at 37°C.

  • Validation: Use natural adenosine as a positive control (rapid absorbance drop) and 2-fluoroadenosine as a negative control (stable baseline).

Visualizing Purine Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of natural purines versus structurally modified derivatives.

PurineMetabolicPathways NatPurine Natural Purines (e.g., Adenosine) ADA Adenosine Deaminase (Deamination at C6) NatPurine->ADA Susceptible XO Xanthine Oxidase (Oxidation at C2/C8) NatPurine->XO Susceptible Degradation Rapid Clearance (Short T1/2) ADA->Degradation XO->Degradation ModPurine Modified Purines (e.g., 7-Deaza, 2-Fluoro) Steric Steric & Electronic Shielding ModPurine->Steric Structural Modification Steric->ADA Blocks Binding Steric->XO Prevents Oxidation Stability Metabolic Stability (Prolonged T1/2) Steric->Stability Evades Clearance

Metabolic pathways of natural purines versus the stabilization mechanisms of modified derivatives.

References

  • Precision targeting of STING: Challenges, innovations, and clinical outlook for cancer therapy. PMC.
  • Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides. PMC.
  • Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. MDPI.
  • Purine and Purine Isostere Derivatives of Ferrocene.
  • 7-(2-Thienyl)-7-Deazaadenosine (AB61), a New Potent Nucleoside Cytostatic with a Complex Mode of Action. AACR Journals.

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not just as a compliance checkbox, but as a critical variable in both experimental integrity and personnel safety. Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate (CAS: 476297-52-6) is a highly specialized brominated xanthine derivative[1]. Compounds in this structural class are frequently utilized as critical intermediates in the synthesis of active pharmaceutical ingredients, notably DPP-4 inhibitors like Linagliptin[2].

Understanding the molecular causality of this compound is the foundation of our safety protocols. The 8-bromo substitution on the xanthine core renders the molecule highly susceptible to nucleophilic attack, making it a potent irritant to mucous membranes. Furthermore, the addition of the benzyl ester group significantly increases the molecule's lipophilicity compared to its methyl ester counterpart (CAS: 332388-35-9)[3]. This enhanced lipophilicity directly translates to a higher dermal penetration potential, necessitating rigorous, multi-layered Personal Protective Equipment (PPE) and handling protocols.

Quantitative Hazard Profile & Mechanistic Rationale

While specific, exhaustive toxicological data for early-discovery benzyl esters can be proprietary, we can accurately extrapolate the baseline hazards from its heavily documented structural analog, the methyl ester[3].

GHS ClassificationHazard CodeHazard DescriptionMechanistic Rationale
Acute Tox. 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.The lipophilic benzyl ester facilitates rapid absorption across biological membranes and the stratum corneum.
Skin Irrit. 2 H315Causes skin irritation.The electrophilic nature of the brominated purine reacts readily with epidermal nucleophiles, causing localized inflammation.
Eye Irrit. 2 H319Causes serious eye irritation.Direct interaction with corneal proteins; the crystalline particulate nature also causes severe mechanical abrasion.
STOT SE 3 H336May cause respiratory irritation or drowsiness.Inhalation of fine powders disrupts respiratory mucosal integrity and can enter systemic circulation via alveolar beds.

The PPE Matrix: Mechanistic Defense

Do not simply wear PPE; you must understand why it protects you. Every layer in this matrix is chosen based on the chemical's physical and molecular properties.

  • Dermal Protection (Double-Gloving System):

    • Inner Glove: Extended-cuff Nitrile (minimum 0.15 mm thickness). Acts as the baseline barrier.

    • Outer Glove: Heavy-duty Neoprene or Nitrile (minimum 0.30 mm thickness).

    • Causality: The benzyl ester's high lipophilicity means it can permeate standard, thin latex rapidly. The double-layer creates a "breakthrough buffer."

    • Validation: Inspect outer gloves for powder residue frequently; change immediately if contamination is suspected.

  • Respiratory Protection:

    • Standard: N95 or P100 particulate respirator (or PAPR for bulk handling).

    • Causality: As a lyophilized or milled powder, electrostatic forces can cause the compound to aerosolize instantly upon opening the vessel.

  • Ocular Protection:

    • Standard: Indirect-vented chemical splash goggles. (Standard safety glasses are strictly prohibited).

    • Causality: Airborne particulates of brominated xanthines will dissolve in ocular fluid, causing immediate localized toxicity and severe irritation.

Operational Workflow: Safe Handling Protocol

A safety protocol is only as good as its execution. This step-by-step workflow integrates gravimetric and visual self-validation systems to ensure absolute zero-exposure.

Step 1: Pre-Operation Environmental Setup

  • Verify the chemical fume hood face velocity is operating strictly between 80–100 feet per minute (fpm).

  • Line the analytical balance and handling area with anti-static weighing paper. Causality: This mitigates the electrostatic dispersion of the highly charged purine powder.

  • Position a 254 nm UV lamp immediately outside the hood for post-operation validation.

Step 2: Compound Transfer and Weighing

  • Don all PPE as outlined in the matrix above.

  • Ground your micro-spatula using an anti-static gun (Zerostat) before entering the reagent bottle.

  • Transfer the required mass using a closed-system weighing boat (e.g., a volumetric flask fitted with a powder funnel).

  • Self-Validation: Perform a gravimetric mass-balance check. The mass lost from the source bottle must exactly equal the mass gained in the reaction vessel. A discrepancy indicates an invisible micro-spill.

Step 3: Post-Operation Decontamination (The UV-Validation Method)

  • Seal all primary containers and wipe their exteriors before removing them from the fume hood.

  • Wipe down the spatulas, balance, and hood surface with a solvent that solubilizes the compound (e.g., 70% Isopropanol), followed by a 10% sodium hypochlorite (bleach) solution to chemically degrade the active purine core.

  • Self-Validation: Turn off the ambient hood light and illuminate the workspace with the 254 nm UV lamp. The conjugated xanthine core strongly absorbs UV light. Any dark, non-fluorescing spots indicate residual micro-spills that require immediate re-cleaning.

Visualizing the Safety Architecture

Workflow Start Pre-Operation: Verify Hood & Anti-Static Setup PPE Don Multi-Layer PPE (Double Nitrile, N95, Goggles) Start->PPE Transfer Gravimetric Transfer (Closed-System Weighing) PPE->Transfer Validation1 Mass Balance Check: Source Loss == Vessel Gain? Transfer->Validation1 Decon Chemical Decontamination (70% IPA -> 10% Bleach) Validation1->Decon Yes (Balanced) Spill Spill Protocol: Inert Absorbent + IPA Validation1->Spill No (Discrepancy) Validation2 UV-Validation (254 nm): Check for Dark Spots Decon->Validation2 Validation2->Decon Spots Detected Success Operation Complete & Waste Segregated Validation2->Success Clean Surface Spill->Decon

Operational workflow for handling and validating decontamination of brominated xanthines.

Spill Response and Waste Disposal Plan

Immediate Spill Response

  • Contain: Do NOT use combustible materials like paper towels for the initial sweep. Cover the spill immediately with an absorbent, inert material (e.g., sand or vermiculite).

  • Suppress: Moisten the absorbent slightly with isopropanol. Causality: This prevents the toxic powder from aerosolizing during the physical sweeping process.

  • Collect: Use a non-sparking scoop to collect the slurry and place it directly into a rigid, sealable hazardous waste container.

Waste Disposal Logistics

  • Segregation: Classify strictly as Halogenated Organic Waste. Do not mix with heavy metal waste streams or strong acids, as the ester and purine functionalities can undergo unpredictable side reactions.

  • Labeling: Explicitly label the container as: "Toxic/Irritant Halogenated Organic Solid - Contains Brominated Purine Derivatives."

  • Destruction: High-temperature incineration (>1000°C) is mandatory. Causality: This extreme temperature is required to ensure the complete cleavage of the resilient carbon-bromine bond and to prevent the formation of highly toxic, dioxin-like halogenated byproducts during disposal.

References

  • Title: METHYL (8-BROMO-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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